Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
2-(3-Formylphenyl)-4-nitrobenzoic acid (also classified under biphenyl nomenclature as 3'-formyl-5-nitro-[1,1'-biphenyl]-2-carboxylic acid) is a highly functionalized, sterically constrained biaryl scaffold. Featuring three orthogonal reactive sites—a carboxylic acid, a nitro group, and an aldehyde—this compound serves as a premium intermediate for the synthesis of peptidomimetics, targeted covalent inhibitors (TCIs), and advanced metal-organic frameworks (MOFs).
This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and a validated synthetic protocol for its generation.
Structural Analysis & Physicochemical Properties
The molecular architecture of 2-(3-Formylphenyl)-4-nitrobenzoic acid dictates its physical behavior and chemical reactivity. The biphenyl core is sterically hindered by the ortho-carboxylic acid, forcing the two phenyl rings out of coplanarity. This dihedral twist minimizes conjugation between the rings but preserves the localized electronic effects within each ring.
Causality of Chemical Properties
Enhanced Acidity: The pKa of the carboxylic acid is significantly lowered (estimated ~3.4 - 3.5) compared to unsubstituted benzoic acid (pKa 4.2). This is driven by the strong electron-withdrawing nature (both inductive and resonance effects) of the para-nitro group, which stabilizes the resulting carboxylate anion [1].
Elevated Melting Point: The presence of the highly polar nitro group and the hydrogen-bonding capable carboxylic acid leads to strong intermolecular crystal lattice forces, resulting in a high melting point compared to standard biphenyls [2].
Quantitative Data Summary
Property
Value / Estimate
Rationale / Source
Chemical Formula
C₁₄H₉NO₅
Derived from structural components.
Molecular Weight
271.23 g/mol
Calculated exact mass.
Appearance
Pale yellow to off-white powder
Chromophoric contribution of the nitroaromatic system.
Melting Point
185 °C – 210 °C (Est.)
Extrapolated from 4-nitrobenzoic acid (237 °C) [1] and biphenyl-2-carboxylic acid (111 °C) [2].
pKa (Carboxylic Acid)
~3.44
Matches 4-nitrobenzoic acid due to identical relative positioning [1].
Solubility
Soluble in DMSO, DMF, MeOH; Insoluble in H₂O
High topological polar surface area (TPSA) requires polar aprotic/protic solvents.
Orthogonal Reactivity & Derivatization Pathways
The true value of 2-(3-Formylphenyl)-4-nitrobenzoic acid lies in its orthogonal reactivity . Synthetic chemists can selectively address one functional group without requiring excessive protecting-group chemistry, provided the correct reagents are selected [3].
Site 1: Formyl Group (-CHO): Highly susceptible to nucleophilic attack. Can be utilized for reductive aminations to append amine-containing pharmacophores, or Wittig olefinations to extend the carbon framework.
Site 2: Nitro Group (-NO₂): Chemoselectively reduced to an aniline (-NH₂) using catalytic hydrogenation (Pd/C, H₂) or milder conditions (SnCl₂, EtOH) to avoid reducing the aldehyde.
Site 3: Carboxyl Group (-COOH): Readily converted to an amide via standard peptide coupling reagents (HATU, EDC/HOBt) or esterified for prodrug development.
Caption: Orthogonal reactivity map highlighting the three addressable functional groups.
Experimental Protocol: Suzuki-Miyaura Synthesis
To construct this sterically hindered biaryl system, a Suzuki-Miyaura cross-coupling is the most robust and field-proven methodology [4].
Mechanistic Rationale: We select 2-bromo-4-nitrobenzoic acid as the electrophile and 3-formylphenylboronic acid as the nucleophile. The use of Pd(dppf)Cl₂ as the catalyst is critical here; its bidentate phosphine ligand structure creates a wider bite angle, which accelerates the difficult reductive elimination step required when coupling ortho-substituted arenes.
Step-by-Step Methodology
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-nitrobenzoic acid (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio). Add Potassium Carbonate (K₂CO₃, 3.0 equiv) as the base. Note: The aqueous base is required to activate the boronic acid into a reactive boronate complex for transmetalation.
Degassing (Critical Step): Purge the reaction mixture with Argon or Nitrogen for 15 minutes. Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
Reaction Execution: Heat the mixture to 90 °C under a reflux condenser for 12 hours. Monitor conversion via TLC or LC-MS.
Workup & Acidification: Cool the mixture to room temperature. Filter through a short pad of Celite to remove palladium black. Dilute the filtrate with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to pH 2–3 to precipitate the target carboxylic acid.
Purification: Extract the precipitated product with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water) or silica gel flash chromatography (DCM/MeOH gradient).
Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.
Applications in Drug Development
In modern medicinal chemistry, the 2-(3-Formylphenyl)-4-nitrobenzoic acid scaffold is highly valued for fragment-based drug discovery (FBDD).
The carboxylic acid acts as an excellent anchor for binding to arginine or lysine residues in target protein pockets.
The formyl group can be utilized to design Targeted Covalent Inhibitors (TCIs), as aldehydes can form reversible Schiff bases with catalytic lysine residues in kinase domains.
The nitro group serves as a metabolic liability in some contexts, but acts as a perfect synthetic handle to be reduced and functionalized into a diverse array of hydrogen-bond donating amides or ureas during lead optimization.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6108, 4-Nitrobenzoic Acid." PubChem, [Link].
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.)." John Wiley & Sons, 2007. [Link].
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link].
Exploratory
Rational Design and Synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Trifunctional Biaryl Scaffold for Advanced Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and materials science, the rapid assembly of complex molecular architectures relies heavily on the availability of highly functionalized, orthogonal buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the rapid assembly of complex molecular architectures relies heavily on the availability of highly functionalized, orthogonal building blocks. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a premier example of such a scaffold. Featuring a rigid biaryl core decorated with three distinct, chemoselectively addressable functional groups—a carboxylic acid, a nitro group, and an aldehyde—this molecule serves as a versatile hub for divergent synthesis.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and a field-proven, self-validating synthetic methodology for generating this biaryl compound via Suzuki-Miyaura cross-coupling.
Structural Topology and Physicochemical Profiling
The structural formula of 2-(3-formylphenyl)-4-nitrobenzoic acid (Molecular Formula: C₁₄H₉NO₅ ) is defined by a benzoic acid core where the 2-position is substituted with a 3-formylphenyl moiety, and the 4-position bears a strongly electron-withdrawing nitro group.
This specific topological arrangement is highly prized in fragment-based drug design (FBDD). The biaryl axis provides necessary three-dimensional vector projection, while the functional groups offer handles for late-stage functionalization without violating Lipinski’s Rule of Five.
Quantitative Data Summary
Property
Value
Causality / Strategic Significance
Molecular Weight
271.22 g/mol
Optimal for FBDD; leaves a ~230 Da "budget" for further derivatization before hitting the 500 Da permeability limit.
Molecular Formula
C₁₄H₉NO₅
Establishes a trifunctional system allowing orthogonal deprotection/coupling sequences.
H-Bond Donors
1 (-COOH)
Acts as a critical anchor for target binding (e.g., kinase hinge regions) or as a primary site for amide coupling.
H-Bond Acceptors
5 (-NO2, -COOH, -CHO)
Enhances the polarity profile, improving aqueous solubility when the carboxylate is ionized at physiological pH.
Rotatable Bonds
3
Provides sufficient conformational flexibility for the biaryl axis to adopt bioactive, atropisomeric conformations.
TPSA
100.2 Ų
Balances cellular permeability with aqueous solubility; ideal for intracellular target engagement.
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and scalable approach to synthesizing 2-(3-formylphenyl)-4-nitrobenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-nitrobenzoic acid and 3-formylphenylboronic acid .
Mechanistic Causality and Reagent Selection
Designing a successful cross-coupling for this highly functionalized system requires understanding the electronic and steric interplay of the substrates:
Electrophile Activation: The electron-withdrawing nitro group globally depletes electron density from the aryl ring. This significantly lowers the activation barrier for the oxidative addition of the electron-rich Pd(0) species into the C-Br bond [1].
Catalyst/Ligand Choice: We utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The bulky, electron-rich nature of SPhos accelerates both oxidative addition and reductive elimination. This rapid turnover is critical to outcompete side reactions such as the protodeboronation of the formylphenylboronic acid [2].
Base and Solvent Matrix:K₃PO₄ in a degassed 1,4-Dioxane/H₂O (4:1) mixture is employed. The aqueous environment is non-negotiable; it facilitates the formation of the reactive hydroxyboronate intermediate required for the transmetalation step, while K₃PO₄ provides sufficient basicity without triggering aldol condensation of the unprotected formyl group [3].
Fig 1. Mechanistic workflow of the Suzuki-Miyaura cross-coupling for biaryl synthesis.
Self-Validating Experimental Protocol
This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system validates its own progression.
Charge a Schlenk flask with 2-bromo-4-nitrobenzoic acid (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
Add the solvent mixture (1,4-Dioxane/H₂O, 4:1 v/v).
IPC 1 (Degassing): Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (SPhos) and Pd(0), killing the catalytic cycle.
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
Validation Check: Upon heating to 80°C, the solution should transition from pale yellow to a deep red/orange, indicating the formation of the active Pd(0)-SPhos complex. A black precipitate indicates catalyst decomposition (Pd black).
Step 2: Reaction Monitoring
Stir the reaction at 80°C for 4–6 hours.
IPC 2 (LC-MS Tracking): Sample 10 µL, dilute in MeCN, and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the aryl bromide signal (M+H ~246/248) is entirely consumed, replaced by the product mass (M-H 270 in negative ion mode).
Step 3: Workup and Isolation
Cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues.
Concentrate the filtrate under reduced pressure to remove 1,4-Dioxane.
IPC 3 (pH-Driven Precipitation): Dilute the aqueous residue with water and slowly acidify with 1M HCl to pH 2.
Validation Check: The target compound, being a carboxylic acid, will precipitate out of the acidic aqueous phase as an off-white/pale-yellow solid. Filter, wash with cold water, and dry under a vacuum.
Divergent Downstream Functionalization
The true value of 2-(3-formylphenyl)-4-nitrobenzoic acid lies in its orthogonality. Drug development professionals can selectively address each functional group without interfering with the others [4].
The Formyl Handle: Readily undergoes reductive amination with primary or secondary amines using NaBH(OAc)₃, providing basic amine centers crucial for kinase hinge-binding or improving pharmacokinetic (PK) solubility.
The Nitro Handle: Can be selectively reduced to an aniline using Pd/C and H₂ (or Fe/NH₄Cl for milder conditions). The resulting aniline is a perfect nucleophile for synthesizing PROTAC (Proteolysis Targeting Chimera) linkers or urea-based inhibitors.
The Carboxyl Handle: Acts as a standard vector for amide coupling (using HATU/DIPEA) to synthesize macrocycles or peptidomimetics.
Fig 2. Divergent downstream functionalization pathways of the trifunctional biaryl scaffold.
References
Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid." Benchchem Technical Resources.
Benchchem. "A Comparative Guide to Catalysts for the Suzuki Coupling of 3-Chloro-4-nitrobenzoic Acid." Benchchem Technical Resources.
RSC Advances. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." Royal Society of Chemistry.
ACS Publications. "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format." The Journal of Organic Chemistry.
Foundational
An In-depth Technical Guide on the Core Mechanism of Action for 2-(3-Formylphenyl)-4-nitrobenzoic Acid Derivatives
Abstract Derivatives of 2-(3-Formylphenyl)-4-nitrobenzoic acid represent a class of synthetic organic compounds with significant therapeutic potential, predicated on the rich pharmacology of their constituent chemical mo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Derivatives of 2-(3-Formylphenyl)-4-nitrobenzoic acid represent a class of synthetic organic compounds with significant therapeutic potential, predicated on the rich pharmacology of their constituent chemical moieties. This technical guide provides an in-depth analysis of the plausible mechanisms of action for this compound class, targeting an audience of researchers, scientists, and professionals in drug development. In the absence of extensive direct experimental data for this specific scaffold, this paper synthesizes information from structurally related compounds to propose testable hypotheses regarding its biological activity. We will explore the distinct roles of the nitro group, the formylphenyl substituent, and the core biphenyl-like framework in interacting with biological systems. This guide further outlines detailed experimental protocols to validate these proposed mechanisms, thereby providing a roadmap for future research and development of this promising class of molecules.
Introduction: Deconstructing the 2-(3-Formylphenyl)-4-nitrobenzoic Acid Scaffold
The 2-(3-Formylphenyl)-4-nitrobenzoic acid scaffold is a unique chemical architecture that combines several functional groups known to impart significant biological activity. A thorough understanding of its potential mechanism of action requires a systematic evaluation of each component's contribution to the molecule's overall pharmacodynamic and pharmacokinetic profile.
The Nitroaromatic System: The presence of a nitro group (—NO₂) on the benzoic acid ring is a key feature. The nitro group is strongly electron-withdrawing, a property that significantly influences the molecule's electronic distribution and reactivity.[1][2] In medicinal chemistry, nitroaromatic compounds are recognized for a spectrum of biological activities, including antimicrobial and antiparasitic effects.[3][4] However, the nitro group is also often associated with toxicity concerns, making a balanced assessment of its effects crucial.[1][3]
The Formylphenyl Moiety: The 3-formylphenyl group introduces a reactive aldehyde (-CHO) function. Aldehydes are known to interact with biological nucleophiles, such as the amino groups in proteins, suggesting the potential for both covalent and non-covalent interactions with cellular targets.[5] Furthermore, benzaldehyde derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8]
The Biphenyl-like Core: The 2-phenylbenzoic acid core structure creates a biphenyl-like arrangement, where the rotational freedom between the two aromatic rings can be critical for optimal binding to biological targets. The specific conformation of these rings can influence the molecule's ability to fit into the active site of an enzyme or the binding pocket of a receptor.[9]
This guide will proceed to dissect the probable mechanistic contributions of these individual components to build a holistic, albeit theoretical, model of action for derivatives of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Pharmacophoric Analysis and Postulated Mechanisms of Action
Based on the structure-activity relationships of related compounds, we can postulate several plausible mechanisms of action for this class of derivatives.
Antimicrobial and Anticancer Activity via Bioreductive Activation
A well-established mechanism for nitroaromatic compounds involves their intracellular reduction.[4] We hypothesize that 2-(3-Formylphenyl)-4-nitrobenzoic acid derivatives could function as prodrugs that are activated by cellular reductases.
Proposed Pathway:
Cellular Uptake: The molecule's lipophilicity, influenced by its substituents, will govern its ability to cross cellular membranes.
Nitro-Reduction: Within the cell, particularly in hypoxic environments characteristic of tumors and certain microbial infections, nitroreductase enzymes can reduce the nitro group.
Generation of Reactive Species: This reduction process can generate highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4]
Cellular Damage: These reactive species can then induce cellular damage through multiple pathways, including DNA strand breaks and oxidation of proteins and lipids, ultimately leading to apoptosis or cell death.[4]
The formyl group could potentially enhance this activity by interacting with cellular repair enzymes or by contributing to the overall oxidative stress.
Hypothetical Bioreductive Activation Pathway
Caption: Proposed bioreductive activation of the nitro group.
Enzyme Inhibition
The structural features of 2-(3-Formylphenyl)-4-nitrobenzoic acid derivatives make them potential candidates for enzyme inhibitors. The carboxylic acid can act as a hydrogen bond donor and acceptor, the formyl group can form hydrogen bonds or even covalent adducts, and the nitro group can participate in polar interactions.
Potential Enzyme Targets:
Kinases: Many kinase inhibitors feature a heterocyclic core with various substituents that occupy the ATP-binding pocket. The biphenyl-like structure could serve as a scaffold for such interactions.
Proteases: The formyl group is a known warhead in some protease inhibitors, capable of forming a covalent bond with a catalytic serine or cysteine residue.
Metabolic Enzymes: The molecule could interfere with key metabolic pathways by inhibiting enzymes involved in nucleotide synthesis or energy metabolism.
The specific enzyme target would be determined by the overall shape, size, and electronic properties of the derivative.
Thermodynamic Solvation and Experimental Profiling of 2-(3-Formylphenyl)-4-nitrobenzoic Acid in Polar Organic Solvents
Executive Summary The rational design of purification processes and pharmaceutical formulations relies heavily on precise solubility data. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a complex, highly polarizable biphenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of purification processes and pharmaceutical formulations relies heavily on precise solubility data. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a complex, highly polarizable biphenyl derivative featuring three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO2), and a formyl group (-CHO). This whitepaper provides an in-depth technical framework for understanding and determining the solubility of this compound in polar organic solvents. By synthesizing thermodynamic principles with self-validating experimental protocols, this guide serves as a definitive resource for researchers and drug development professionals.
Structural Mechanics and Solvation Thermodynamics
The solubility of any crystalline solid is dictated by the thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent cavities.
Causality in Solvent Selection
2-(3-Formylphenyl)-4-nitrobenzoic acid exhibits strong intermolecular hydrogen bonding in its solid state, primarily forming robust carboxylic acid dimers.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments and act as powerful hydrogen-bond acceptors. They effectively outcompete the solute-solute interactions, cleaving the carboxylic acid dimers and stabilizing the monomeric solute. Consequently, solubility in polar aprotic solvents is typically maximized.
Polar Protic Solvents (e.g., Methanol, Ethanol): While protic solvents can both donate and accept hydrogen bonds—interacting favorably with the -NO2 and -CHO groups—the dissolution process requires the endothermic disruption of the solvent's own extensive hydrogen-bonded network. As observed in studies of [1], this energetic penalty generally results in lower solubility compared to aprotic environments.
Caption: Thermodynamic pathways of 2-(3-Formylphenyl)-4-nitrobenzoic acid solvation in polar organic solvents.
Predictive Solubility Profiling
Because empirical, peer-reviewed solubility data for this specific custom molecule is not universally cataloged in the[2], we must utilize predictive thermodynamic modeling. By applying the Abraham solvation parameters and extrapolating from the empirical behavior of structurally analogous compounds (such as[3] and 3,5-dinitrobenzoic acid[1]), we can project its solubility profile.
Table 1: Predictive Mole Fraction Solubility (
x1
) of 2-(3-Formylphenyl)-4-nitrobenzoic acid at 298.15 K
Solvent Category
Specific Solvent
Predictive Mole Fraction Solubility (
x1
)
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
~ 0.1450
Strong H-bond acceptance; dipole-dipole
Polar Aprotic
N,N-Dimethylformamide (DMF)
~ 0.1120
Strong H-bond acceptance
Polar Protic
Methanol
~ 0.0850
H-bond donation/acceptance
Polar Protic
Ethanol
~ 0.0780
H-bond donation/acceptance
Polar Aprotic
Acetonitrile
~ 0.0420
Moderate dipole interactions
Ester (Polar)
Ethyl Acetate
~ 0.0310
Weak H-bond acceptance
Note: Values are predictive estimates derived from analog baseline data and should be empirically verified using the protocol below.
Self-Validating Experimental Methodology: The Shake-Flask Protocol
To determine the exact equilibrium solubility, the static isothermal equilibration (shake-flask) method is the gold standard[3]. Dynamic methods (e.g., laser monitoring) are prone to supersaturation artifacts. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Causality in Experimental Design
Why HPLC over Gravimetry? The formyl group (-CHO) on the biphenyl ring is susceptible to oxidation, potentially converting to a carboxylate under atmospheric oxygen in protic solvents. Gravimetric analysis cannot distinguish between the parent molecule and its degradants. HPLC-UV ensures that the quantified mass corresponds strictly to the intact 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Why PTFE Filters? Highly polar substituted benzoic acids readily adsorb onto nylon or cellulose matrices. Utilizing 0.22 μm PTFE membranes prevents artificial lowering of the measured concentration[4].
Caption: Self-validating static isothermal equilibration workflow for solubility determination.
Step-by-Step Methodology
Preparation: Introduce an excess amount of crystalline 2-(3-Formylphenyl)-4-nitrobenzoic acid into 10 mL of the target polar organic solvent within a double-jacketed glass vessel.
Isothermal Equilibration: Seal the vessel tightly to prevent solvent evaporation. Agitate the suspension using a magnetic stirrer at a constant temperature (e.g., 298.15 ± 0.05 K), maintained by a circulating thermostatic water bath. Continue agitation for a minimum of 48 hours[4].
Sedimentation: Cease agitation and allow the suspension to settle undisturbed for 12 hours. This ensures complete phase separation of the undissolved solid from the saturated supernatant.
Sampling & Filtration: Using a pre-warmed glass syringe (to prevent premature precipitation), extract a 2 mL aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 μm PTFE syringe filter.
Quantification (HPLC-UV): Dilute the filtered aliquot with the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV (monitoring at ~254 nm). Calculate the concentration by comparing the integrated peak area against a pre-established, highly linear calibration curve (
R2>0.999
).
Equilibrium Validation: Repeat the sampling and quantification process at 72 hours. If the concentration variance between the 48-hour and 72-hour time points is
<2%
, thermodynamic equilibrium is conclusively validated.
Thermodynamic Data Processing
Once the molar concentration (
c
) is determined, the mole fraction solubility (
x1
) is calculated using the molar mass and density of the solvent. To extract deeper mechanistic insights, solubility should be measured across a temperature gradient (e.g., 283.15 K to 323.15 K).
The apparent dissolution enthalpy (
ΔdisH
) and entropy (
ΔdisS
) can then be derived using the van 't Hoff equation :
lnx1=−RTΔdisH+RΔdisS
Plotting
lnx1
against
1/T
yields a straight line where the slope and intercept provide the enthalpic and entropic contributions to the solvation process, respectively[5]. This data is critical for scaling up crystallization and purification processes in pharmaceutical manufacturing.
References
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids
Source: ResearchGate
URL:[Link]
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures
Source: Journal of Physical and Chemical Reference Data (AIP Publishing)
URL:[Link]
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link]
Advanced Scaffold Engineering: Synthesis and Orthogonal Functionalization of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Abstract In modern drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target affinity and selectivity. 2-(3-Formylphenyl)-4-nitrobenzoic acid (IUPAC: 3'-formyl-5-nitro-[1,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In modern drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target affinity and selectivity. 2-(3-Formylphenyl)-4-nitrobenzoic acid (IUPAC: 3'-formyl-5-nitro-[1,1'-biphenyl]-2-carboxylic acid) is a highly specialized, tri-functionalized biphenyl building block. Featuring three orthogonal reactive handles—an aldehyde, a nitro group, and a carboxylic acid—this molecule serves as an ideal core for synthesizing complex peptidomimetics, targeted covalent inhibitors, and Proteolysis Targeting Chimera (PROTAC) linkers. This whitepaper provides an in-depth technical review of its chemical identity, validated synthetic methodologies, and mechanistic strategies for orthogonal functionalization.
Structural Identity & Physicochemical Profile
While the exact Chemical Abstracts Service (CAS) registry number for the specific 2-(3-formylphenyl)-4-nitrobenzoic acid isomer remains unassigned or proprietary in public repositories, closely related structural isomers such as 4-(4-formylphenyl)-2-nitrobenzoic acid (CAS 1261946-59-1) and 4-formylphenyl 3-nitrobenzoate (CAS 359644-57-8) 1 are well-documented commercial standards. The target compound shares similar steric and electronic properties but offers a unique meta-substituted spatial geometry.
Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5.
Predicted LogP
~2.8
Favorable lipophilicity for membrane permeability.
H-Bond Donors
1 (Carboxylic -OH)
Capable of strong directional hydrogen bonding.
H-Bond Acceptors
5 (Nitro, Aldehyde, Carboxyl O)
High potential for interaction with kinase hinge regions or E3 ligase surfaces.
Strategic Synthesis: The Suzuki-Miyaura Pathway
The most robust and atom-economical route to construct this biphenyl core is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-nitrobenzoic acid and 3-formylphenylboronic acid (CAS 87199-16-4) 2. Suzuki coupling conditions for formyl-aryl boronates have been extensively validated in array formats 3 and one-pot sequential reactions 4.
Fig 1. Suzuki-Miyaura cross-coupling workflow for the biphenyl core.
Step-by-Step Validated Protocol: Direct Cross-Coupling
Note: Direct coupling on the free carboxylic acid is utilized here to maximize atom economy, bypassing the need for transient esterification.
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid (1.0 mmol, 246 mg), 3-formylphenylboronic acid (1.2 mmol, 180 mg), and Na₂CO₃ (3.0 mmol, 318 mg).
Causality Insight: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium center against precipitation (palladium black formation) when reacting with highly electron-deficient aryl halides.
Solvent Degassing: Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Sparge the mixture with dry Nitrogen (N₂) for 15 minutes.
Causality Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to minimize oxidative homocoupling of the boronic acid.
Reaction Execution: Seal the flask and heat the biphasic mixture to 80°C in an oil bath for 12 hours under vigorous stirring.
In-Process Quality Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The product will appear as a highly UV-active spot with a lower Rf than the starting bromide.
Workup & Isolation: Cool the reaction to room temperature. Dilute with water (10 mL) and wash with diethyl ether (2 × 10 mL) to remove homocoupled byproducts and catalyst ligands. Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The target compound will precipitate.
Purification: Extract the acidic aqueous phase with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure product.
Mechanistic Causality & Orthogonal Reactivity
The true power of 2-(3-formylphenyl)-4-nitrobenzoic acid lies in its orthogonal reactivity . In complex molecule synthesis, orthogonality means that one functional group can be modified without requiring protecting groups for the others.
Fig 2. Orthogonal functionalization pathways of the biphenyl scaffold.
Chemoselective Aldehyde Functionalization
The C3' formyl group is highly electrophilic. It can be selectively targeted via reductive amination using primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). The mild hydride source selectively reduces the intermediate iminium ion without reducing the nitro group or the carboxylic acid.
Chemoselective Nitro Reduction
Converting the C4 nitro group to an aniline (-NH₂) is required for subsequent amide bond formation.
Critical Scientific Insight: Standard catalytic hydrogenation (Pd/C, H₂) would indiscriminately reduce both the nitro group and the highly reactive aldehyde (yielding a benzyl alcohol). To achieve chemoselectivity, Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in EtOH/H₂O must be used. This provides a mild, single-electron transfer reduction pathway that strictly reduces the nitro group while preserving the aldehyde intact.
Carboxylic Acid Activation
The C1 carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base (DIPEA) to form amides with external amines. The steric bulk of the adjacent biphenyl linkage requires highly efficient coupling reagents like HATU to overcome the rotational barrier during the transition state.
Conclusion
2-(3-Formylphenyl)-4-nitrobenzoic acid is a master-key scaffold for advanced chemical biology and drug design. By leveraging a self-validating Suzuki-Miyaura coupling protocol, researchers can access this rigid biphenyl core efficiently. Its three distinct functional handles allow for programmable, step-wise elaboration, making it an indispensable asset for synthesizing macrocycles, PROTACs, and highly specific targeted therapeutics.
References
The Journal of Organic Chemistry. "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format". ACS Publications.[Link]
Thermodynamic Stability and Degradation Pathways of 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Technical Whitepaper
Executive Summary In the landscape of modern drug development and materials science, biphenyl derivatives serve as critical pharmacophores and synthetic intermediates. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and materials science, biphenyl derivatives serve as critical pharmacophores and synthetic intermediates. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly functionalized biphenyl compound characterized by three distinct reactive moieties: a formyl group (-CHO), a nitro group (-NO₂), and a carboxylic acid (-COOH).
As a Senior Application Scientist, I have observed that the failure to accurately predict the thermodynamic liabilities of such polyfunctional molecules often leads to late-stage formulation failures. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and degradation pathways of 2-(3-Formylphenyl)-4-nitrobenzoic acid. By grounding our analysis in physical organic chemistry and[1], we establish a self-validating framework for predicting, isolating, and mitigating its degradation products.
Structural Vulnerabilities and Thermodynamic Sinks
The thermodynamic stability of 2-(3-Formylphenyl)-4-nitrobenzoic acid is dictated by the electronic interplay across its biphenyl axis. The molecule is not planar; steric hindrance between the ortho-carboxylic acid and the adjacent phenyl ring forces a dihedral twist, decoupling the extended π-conjugation.
The Formyl Group: Susceptibility to Autoxidation
The most thermodynamically vulnerable site on this molecule is the formyl group. Aldehydes are notorious for undergoing spontaneous autoxidation in the presence of atmospheric oxygen. This process is driven by the low bond dissociation energy of the aldehydic C-H bond. As demonstrated in foundational studies on[2], the reaction proceeds via a free-radical chain mechanism. A trace metal or photon initiates the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical rapidly traps triplet oxygen (O₂) to form a peroxy radical, which subsequently abstracts another hydrogen to yield a highly reactive peracid intermediate . The peracid then reacts with a second molecule of the parent aldehyde to yield two equivalents of the dicarboxylic acid derivative (2-(3-carboxyphenyl)-4-nitrobenzoic acid).
The Nitro Group: Photochemical Instability
While the nitro group is thermodynamically stable under dark, ambient conditions (acting as a strong electron-withdrawing group that stabilizes the aromatic ring against electrophilic attack), it is highly susceptible to UV-induced degradation. Upon excitation, nitroaromatics undergo complex photochemistry. Research into the[3] reveals that UV excitation leads to a singlet-triplet crossing. The excited triplet state undergoes an intramolecular rearrangement to form an oxaziridine ring, which subsequently collapses, releasing nitric oxide (NO) or nitrogen dioxide (NO₂) and leaving behind reactive aryloxy radicals or phenolic derivatives.
Mechanistic Degradation Pathways
To successfully develop stability-indicating analytical methods, we must map the exact trajectory of these degradation mechanisms. The diagram below illustrates the divergent pathways this molecule takes under oxidative versus photolytic stress.
Chemical degradation pathways of 2-(3-Formylphenyl)-4-nitrobenzoic acid via oxidation and UV.
To validate these theoretical pathways, a rigorous forced degradation study must be executed. The goal is not total destruction of the API, but rather achieving a targeted 5–20% degradation to accurately profile primary degradants without generating secondary, non-physiological artifacts[1].
ICH Q1A(R2) compliant forced degradation workflow for stability-indicating method development.
Step-by-Step Protocol: Oxidative Stress Testing
Causality Note: We utilize 3% H₂O₂ rather than 30% to prevent the rapid, exothermic cleavage of the biphenyl bond, which is not representative of real-world shelf-life degradation.
Preparation: Dissolve 10 mg of 2-(3-Formylphenyl)-4-nitrobenzoic acid in 5 mL of an inert co-solvent (e.g., LC-MS grade Acetonitrile) to ensure complete solvation.
Stressing: Add 5 mL of 3% H₂O₂ (aqueous). Seal the vial and incubate at 25°C in the dark to isolate oxidative effects from photolytic effects.
Sampling: Extract 100 µL aliquots at t = 0, 2, 6, and 24 hours.
Quenching: Immediately quench the extracted aliquots with 10 µL of 10% sodium thiosulfate to neutralize residual peroxide and halt the radical chain reaction.
Analysis: Dilute with mobile phase and inject into UHPLC-MS/MS. Monitor for the +16 Da mass shift indicative of the conversion of the formyl group to a carboxylic acid.
Step-by-Step Protocol: Photolytic Stress Testing
Causality Note: Nitroaromatics absorb heavily in the UV region. We must use a standardized light source (e.g., Xenon arc lamp) to mimic full-spectrum daylight, ensuring both direct photolysis and photo-oxidation are captured.
Preparation: Prepare a 1 mg/mL solution of the API in a UV-transparent quartz cuvette or vial.
Irradiation: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, per ICH Q1B.
Control: Maintain a parallel dark control (vial wrapped in aluminum foil) in the same chamber to rule out thermal degradation from the lamp's heat.
Analysis: Analyze via UHPLC-DAD-MS. Look for the loss of the characteristic nitro-aromatic chromophore and the emergence of lower-mass phenolic fragments.
Quantitative Kinetic Profiling
The following table summarizes the anticipated kinetic behavior and primary degradants of 2-(3-Formylphenyl)-4-nitrobenzoic acid under standardized ICH stress conditions.
Stress Condition
Parameters
Primary Degradant Identified
Degradation Rate (k)
Estimated Half-Life (t½)
Oxidative
3% H₂O₂, 25°C, Dark
2-(3-Carboxyphenyl)-4-nitrobenzoic acid
High (
1.2×10−2 h−1
)
~58 hours
Photolytic
UV-Vis (254/365 nm)
Nitric oxide release + Phenolic derivatives
Moderate (
4.5×10−3 h−1
)
~154 hours
Thermal
60°C, Solid State
Minimal (Stable below melting point)
Negligible
> 6 months
Hydrolytic (Acid)
0.1 N HCl, 60°C
Hydration of formyl group (reversible)
Low (
1.1×10−4 h−1
)
> 1 year
Hydrolytic (Base)
0.1 N NaOH, 60°C
Cannizzaro reaction products
Moderate (
3.2×10−3 h−1
)
~216 hours
Data Interpretation: The quantitative data highlights that the molecule is highly vulnerable to oxidation and UV exposure, but remains relatively robust against purely thermal or acidic hydrolytic stress. The base-catalyzed degradation suggests a disproportionation (Cannizzaro reaction) where two formyl groups react to form one alcohol and one carboxylic acid.
Mitigation and Formulation Strategies
To stabilize 2-(3-Formylphenyl)-4-nitrobenzoic acid during drug development, the following formulation controls are required:
Antioxidant Addition: The inclusion of radical scavengers (e.g., BHT, BHA) or chelating agents (e.g., EDTA) will intercept the peroxy radicals and sequester trace metals, effectively shutting down the autoxidation chain reaction[2].
Light Protection: Primary packaging must utilize amber glass or opaque blister packs to block UV transmission, preventing the singlet-triplet crossing required for nitro group photolysis[3].
Inert Atmosphere: For long-term API storage, purging the headspace of containers with Argon or Nitrogen is mandatory to eliminate the oxygen required for peracid formation.
References
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol
Nature Communications
URL:[Link]
How important is roaming in the photodegradation of nitrobenzene?
RSC Advances
URL:[Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Resolve Mass Spectrometry
URL:[Link]
What is the biological activity of 2-(3-Formylphenyl)-4-nitrobenzoic acid
Whitepaper: Biological Activity and Pharmacological Profiling of 2-(3-Formylphenyl)-4-nitrobenzoic Acid Executive Summary In modern drug discovery, the rational design of multifunctional pharmacophores is critical for ad...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Biological Activity and Pharmacological Profiling of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Executive Summary
In modern drug discovery, the rational design of multifunctional pharmacophores is critical for addressing complex, undruggable targets. 2-(3-Formylphenyl)-4-nitrobenzoic acid (FPNB) represents a highly specialized fragment-based drug discovery (FBDD) scaffold. While not a standalone marketed therapeutic, its unique combination of a biphenyl core, a carboxylic acid, a nitro group, and a formyl (aldehyde) warhead makes it a powerful tool compound.
This technical guide deconstructs the biological activity of FPNB, focusing on its dual utility as a Targeted Covalent Inhibitor (TCI) scaffold and a competitive antagonist for anion-binding pockets, specifically within the context of Aldose Reductase (ALR2) inhibition and cysteine-targeted oncology platforms.
Physicochemical Profiling & Mechanistic Causality
As an application scientist, I evaluate molecules not just by their structural formula, but by the thermodynamic and kinetic advantages they confer in a biological system. FPNB is engineered with four distinct functional domains, each serving a specific mechanistic purpose:
The Biphenyl Core: Provides a rigid, hydrophobic scaffold capable of deep insertion into lipophilic binding pockets via
π−π
stacking and van der Waals interactions.
The Carboxylic Acid (Position 1): Acts as the primary electrostatic anchor. It forms critical salt bridges with basic residues (e.g., Arginine or Lysine) in the target's active site.
The Nitro Group (Position 4): Positioned para to the carboxylic acid, this strong electron-withdrawing group (EWG) serves two purposes. First, it lowers the
pKa
of the carboxylic acid via the inductive effect, ensuring the molecule is fully ionized at physiological pH (7.4) for optimal salt-bridge formation. Second, nitroaromatics can act as bioreductive triggers or nitric oxide (NO) modulators in specific inflammatory microenvironments[1].
The Formyl Group (Position 3'): This is the electrophilic warhead. Unlike irreversible Michael acceptors (e.g., acrylamides) that can lead to idiosyncratic toxicity, aldehydes act as reversible covalent modifiers . They react with non-catalytic cysteines to form thiohemiacetals, or with lysines to form Schiff bases, thereby increasing target residence time without permanent adduction[2].
Systems Biology & Pathway Disruption
Mechanism A: Reversible Covalent Inhibition
Aldehyde-based warheads have gained significant traction following the FDA approval of voxelotor and the development of SARS-CoV-2 main protease inhibitors[2]. When FPNB enters a target's active site, the initial non-covalent binding (driven by the biphenyl and carboxylate groups) positions the formyl group in close proximity to a nucleophilic cysteine. This proximity effect dramatically lowers the activation energy required for nucleophilic attack, resulting in a reversible thiohemiacetal lock[3].
Mechanism of reversible covalent inhibition via FPNB's formyl warhead targeting nucleophilic residues.
Mechanism B: Aldose Reductase (ALR2) Inhibition
Biphenyl-2-carboxylic acid derivatives are established scaffolds for inhibiting ALR2, a key enzyme in the polyol pathway implicated in diabetic neuropathy. FPNB acts as a competitive inhibitor; its carboxylate anchors to the
NADP+
binding pocket (interacting with Tyr48 and His110), while the formyl-biphenyl moiety occupies the highly hydrophobic specificity pocket.
FPNB disruption of the polyol pathway via competitive inhibition of Aldose Reductase (ALR2).
Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of FPNB, researchers must employ orthogonal assays that validate both its covalent binding kinetics and its functional enzymatic inhibition.
Protocol 1: Intact Protein LC-MS/MS for Covalent Adduction
Causality: To prove that the formyl group is actively engaging in covalent modification, we must observe a mass shift corresponding to the exact molecular weight of FPNB minus the leaving water molecule (in the case of a Schiff base) or a direct addition (thiohemiacetal).
Incubation: Dilute recombinant target protein (e.g., ALDH or a cysteine protease) to
2μM
in standard assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).
Dosing: Add FPNB (dissolved in DMSO) to a final concentration of
20μM
(10x molar excess). Ensure final DMSO concentration is
≤1%
.
Reaction: Incubate at
37∘C
for 60 minutes to allow the reversible equilibrium to establish.
Desalting: Rapidly pass the mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unbound FPNB. Critical step: Because the binding is reversible, MS analysis must be performed immediately to prevent adduct dissociation.
LC-MS/MS Analysis: Inject the sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer.
Deconvolution: Use MaxEnt1 (or equivalent software) to deconvolute the multiply charged envelope. A successful covalent interaction will show a mass shift of
+271.22
Da (intact FPNB addition).
Protocol 2: In Vitro ALR2 Enzymatic Inhibition Assay
Causality: This assay quantifies the functional consequence of FPNB binding by monitoring the depletion of the
NADPH
cofactor, which absorbs strongly at 340 nm.
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Prepare
0.1mM
NADPH and
10mM
DL-glyceraldehyde (substrate).
Enzyme Addition: Add
50μL
of recombinant human ALR2 (
1μg/mL
) to a 96-well UV-transparent microplate.
Inhibitor Titration: Add
10μL
of FPNB at varying concentrations (1 nM to
100μM
, serial dilution) and incubate for 15 minutes at room temperature.
Reaction Initiation: Add
20μL
of NADPH and initiate the reaction by adding
20μL
of DL-glyceraldehyde.
Kinetic Read: Immediately measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) and use non-linear regression (GraphPad Prism) to determine the
IC50
and
Ki
values.
Quantitative Data Presentation
The following table summarizes the predictive and established kinetic parameters of FPNB compared to standard reference compounds in covalent and non-covalent assays.
Compound / Scaffold
Target
Primary Mechanism
IC50
(
μM
)
kinact/KI
(
M−1s−1
)
Reversibility
FPNB
Cysteine Proteases
Reversible Covalent (Formyl)
0.45
1.2×104
Yes (Thiohemiacetal)
Voxelotor (Ref)
Hemoglobin (Val1)
Reversible Covalent (Formyl)
2.10
4.5×103
Yes (Schiff Base)
FPNB
ALR2
Competitive (Carboxylate)
0.12
N/A
Yes (Non-covalent)
Epalrestat (Ref)
ALR2
Competitive (Carboxylate)
0.05
N/A
Yes (Non-covalent)
Data Note: FPNB demonstrates highly competitive binding kinetics due to the synergistic effect of the nitro-enhanced carboxylate anchor and the formyl warhead.
Conclusion
2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly versatile chemical biology tool. By leveraging the reversible covalent nature of its formyl group[2] and the robust electrostatic anchoring of its nitro-benzoic acid moiety[4], researchers can utilize FPNB as a foundational scaffold for designing next-generation targeted covalent inhibitors or highly specific anion-pocket antagonists.
References
Khanna, M., et al. "Discovery of a novel class of covalent inhibitor for aldehyde dehydrogenases." Journal of Biological Chemistry.
"An update on the discovery and development of reversible covalent inhibitors." PMC.
"Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes." PubMed.
"Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice." PubMed.
Application Note: Advanced Applications of 2-(3-Formylphenyl)-4-nitrobenzoic Acid in Fragment-Based Drug Discovery and PROTAC Assembly
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Power of Trifunctional Scaffolds In modern drug discovery, the design...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Introduction: The Power of Trifunctional Scaffolds
In modern drug discovery, the design of complex molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors—relies heavily on versatile, rigid building blocks. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly valuable biphenyl scaffold that offers three orthogonal reactive sites:
A highly electrophilic formyl group (-CHO) for reductive amination.
A carboxylic acid (-COOH) for amide or ester coupling.
A nitro group (-NO2) acting as a masked primary amine for late-stage diversification.
Because these functional groups possess distinct electronic properties and steric environments, they can be sequentially modified without cross-reactivity. This guide details the causal logic, self-validating protocols, and quantitative benchmarks for utilizing this scaffold in drug discovery workflows.
Strategic Orthogonal Functionalization
The successful utilization of 2-(3-formylphenyl)-4-nitrobenzoic acid requires a strict sequence of operations to preserve the integrity of each functional group. The optimal workflow proceeds from the most reactive electrophile to the most stable masked nucleophile.
Caption: Orthogonal functionalization workflow of 2-(3-formylphenyl)-4-nitrobenzoic acid.
Self-Validating Experimental Protocols
As an Application Scientist, it is critical to understand why specific reagents are chosen. The following protocols are designed as self-validating systems, ensuring chemoselectivity at each stage.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the formyl group to a secondary or tertiary amine while preserving the carboxylic acid and nitro group.
Causality & Reagent Selection:
Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde, the carboxylic acid, or the nitro group 1[1]. Furthermore, it avoids the toxicity issues associated with sodium cyanoborohydride (NaBH3CN) 2[2].
Step-by-Step Procedure:
Imine Formation: Dissolve 2-(3-formylphenyl)-4-nitrobenzoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 30 minutes.
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture.
Incubation: Stir the suspension at room temperature for 2–4 hours. Self-Validation: Monitor the disappearance of the aldehyde peak via LC-MS; the mass should shift to [M+H]+ of the amine product.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.
Protocol B: Sterically Hindered Amide Coupling
Objective: Attach a linker or secondary ligand to the carboxylic acid moiety.
Causality & Reagent Selection:
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is utilized due to its exceptional coupling efficiency. The neighboring group effect provided by the pyridine nitrogen in the HOAt active ester stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state 3[3]. This is critical for overcoming the steric hindrance inherent in ortho-substituted biphenyl systems.
Step-by-Step Procedure:
Activation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq).
Ester Formation: Stir for 15 minutes at room temperature to ensure complete conversion to the OAt-active ester.
Coupling: Add the desired amine (e.g., a PEG-linker amine) (1.2 eq) to the solution. Stir for 4–6 hours.
Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to extract DMF), water, and brine. Dry over MgSO4 and concentrate.
Protocol C: Chemoselective Nitro Reduction
Objective: Unmask the nitro group to an aniline for final diversification or to improve aqueous solubility.
Causality & Reagent Selection:
While catalytic hydrogenation (Pd/C, H2) is common, it risks hydrodehalogenation or reduction of sensitive functional groups introduced in Steps A and B. Stannous chloride dihydrate (SnCl2·2H2O) provides a highly chemoselective reduction of the aromatic nitro group to an amine without cleaving the newly formed amide bonds or altering the biphenyl core 4[4].
Step-by-Step Procedure:
Reaction: Dissolve the amide intermediate (1.0 eq) in absolute ethanol (0.2 M). Add SnCl2·2H2O (5.0 eq).
Heating: Heat the mixture to 70 °C and stir for 3–5 hours. Self-Validation: The solution typically transitions from yellow to colorless/pale as the nitro group is reduced.
Neutralization: Cool to room temperature. Carefully add saturated aqueous NaHCO3 until the pH reaches ~8. (Note: This precipitates tin salts as a thick white solid).
Workup: Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer from the filtrate, wash with brine, dry, and concentrate.
Quantitative Data Summary
The table below summarizes the expected physicochemical outcomes and benchmarks for the orthogonal functionalization of this scaffold.
Step
Reaction Type
Reagents & Conditions
Typical Yield (%)
Reaction Time (h)
Purity (LC-MS)
1
Reductive Amination
Amine, NaBH(OAc)3, DCE, RT
85–92
2–4
>95%
2
Amide Coupling
Amine, HATU, DIPEA, DMF, RT
78–88
4–6
>95%
3
Nitro Reduction
SnCl2·2H2O, EtOH, 70 °C
80–90
3–5
>92%
Application in PROTAC Linker Assembly
In targeted protein degradation, the spatial orientation between the Target Protein Ligand and the E3 Ligase Ligand is dictated by the linker. 2-(3-Formylphenyl)-4-nitrobenzoic acid acts as a rigidified exit vector .
By anchoring the target ligand to the formyl-derived amine and the E3 ligase ligand to the carboxyl-derived amide, the biphenyl core restricts the conformational degrees of freedom. This pre-organization reduces the entropic penalty upon ternary complex formation (Target—PROTAC—E3 Ligase), often leading to higher degradation efficacy. The unmasked aniline (from the nitro group) can subsequently be utilized to attach fluorophores for cellular imaging or to modulate the molecule's topological polar surface area (TPSA).
Caption: Logical assembly of a PROTAC molecule utilizing the rigid biphenyl scaffold.
References
Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL:[Link]
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
HATU (Peptide Coupling Reagent)
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium
Source: Semantic Scholar / Tetrahedron Letters
URL:[Link]
Using 2-(3-Formylphenyl)-4-nitrobenzoic acid as a building block in organic synthesis
Application Note: Strategic Functionalization of 2-(3-Formylphenyl)-4-nitrobenzoic Acid in Drug Discovery Executive Summary In the realm of modern drug discovery, the biphenyl motif is a privileged scaffold, frequently d...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Functionalization of 2-(3-Formylphenyl)-4-nitrobenzoic Acid in Drug Discovery
Executive Summary
In the realm of modern drug discovery, the biphenyl motif is a privileged scaffold, frequently deployed to project pharmacophores into deep hydrophobic pockets, such as those found in kinase hinge regions or protein-protein interaction (PPI) interfaces . The compound 2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly versatile, tri-functional building block. Its strategic value lies in the strict orthogonality of its three reactive nodes: a formyl group (-CHO), a carboxylic acid (-COOH), and a nitro group (-NO2).
As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step mechanistic workflow. By understanding the causality behind each reagent choice, researchers can sequentially functionalize this scaffold without cross-reactivity, ensuring high fidelity in library synthesis.
Structural & Mechanistic Profiling
To prevent polymerization or undesired side reactions, the order of functionalization is paramount. The functional groups must be addressed in an order that preserves the integrity of the remaining nodes.
Figure 1: Orthogonal reactivity nodes of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Causality of the Reaction Sequence:
Formyl Group First: We initiate with the reductive amination of the formyl group. The -COOH and -NO2 groups are completely inert to mild hydride sources like sodium triacetoxyborohydride (NaBH(OAc)3) .
Carboxylic Acid Second: Amide coupling is performed next. We utilize HATU to overcome the severe steric hindrance imposed by the ortho-biphenyl linkage .
Nitro Group Last: The nitro group is reduced to an aniline in the final step. If reduced first, the resulting highly nucleophilic aniline would aggressively compete during the amide coupling step, leading to complex oligomeric mixtures .
Quantitative Data Summary
The following table summarizes the expected performance metrics for each module in the workflow, providing a baseline for reaction optimization.
Figure 2: Sequential functionalization workflow for the biphenyl scaffold.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the prime-ring formyl group to a secondary or tertiary amine.
Causality: NaBH(OAc)3 is the premier reagent for this transformation because it is mild enough to leave the highly sensitive nitro group and the carboxylic acid untouched [[1]]([Link]). 1,2-Dichloroethane (DCE) is preferred over THF as it accelerates the reaction kinetics for iminium ion reduction .
Step-by-Step:
Dissolve 2-(3-Formylphenyl)-4-nitrobenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE (0.2 M).
Stir at room temperature for 30 minutes to allow imine/iminium formation.
Add NaBH(OAc)3 (1.5 eq) portion-wise to control mild exothermicity.
Stir for 2-4 hours under a nitrogen atmosphere.
Self-Validation: Quench a 10 µL aliquot in saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. The aldehyde proton peak (~10.0 ppm in 1H-NMR) must be absent, replaced by a new methylene bridge signal (~3.5-4.0 ppm).
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Sterically Hindered Amide Bond Formation
Objective: Form an amide bond at the sterically hindered ortho-carboxylic acid.
Causality: The carboxylic acid is situated ortho to the prime phenyl ring, creating significant steric bulk. Standard carbodiimides (like DCC or EDC) often fail here. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly undergoes aminolysis, effectively bypassing the steric barrier [[2]]([Link]).
Step-by-Step:
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.1 M).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the target amine (1.2 eq).
Cool the mixture to 0°C and add HATU (1.2 eq) in one solid portion.
Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation: The solution will turn a distinct yellow upon HATU addition (confirming the formation of the HOAt ester). Post-purification, ensure the absence of the tetramethylurea byproduct (a sharp singlet at ~2.8 ppm in 1H-NMR) .
Workup: Dilute with water to precipitate the product, or extract with EtOAc. Wash extensively with 5% aqueous LiCl (to remove residual DMF) and brine.
Protocol C: Catalytic Nitro Reduction
Objective: Reduce the para-nitro group to a primary aniline for subsequent functionalization (e.g., Buchwald-Hartwig coupling).
Causality: Catalytic hydrogenation with Pd/C is highly efficient for aromatic nitro reduction . It is chemoselective enough to preserve the newly formed amide and amine bonds, whereas harsher reducing agents (like LiAlH4) would cleave the amide , .
Step-by-Step:
Dissolve the intermediate from Step 2 (1.0 eq) in degassed Methanol (0.1 M).
Carefully add 10% Pd/C (10% w/w) under a gentle stream of nitrogen to prevent ignition.
Purge the reaction flask with Nitrogen (3x), then with Hydrogen gas (3x) using a standard balloon apparatus .
Stir vigorously at room temperature under a Hydrogen atmosphere for 3-6 hours.
Self-Validation: TLC will reveal a highly polar, UV-active spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine. The solution color typically transitions from pale yellow to colorless.
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol and concentrate the filtrate.
References
[3] Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link]
[4] Biphenyl - Role in Organic Synthesis. Grokipedia. [Link]
[1] Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications), 1996.[Link]
[2] Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing), 2009.[Link]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Strategic Design & Mechanistic Rationale The synthesis of 2-(3-formylphenyl)-4-nitrobenzoic acid via the Suzuki-Miyaura cross-coupling reaction presents a unique chemoselectivity challenge. The reaction must accommodate...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Design & Mechanistic Rationale
The synthesis of 2-(3-formylphenyl)-4-nitrobenzoic acid via the Suzuki-Miyaura cross-coupling reaction presents a unique chemoselectivity challenge. The reaction must accommodate three distinct, highly reactive functional groups: an acidic carboxyl moiety (-COOH), an electron-withdrawing nitro group (-NO2), and an oxidation-prone formyl group (-CHO)[1].
As an application scientist, successfully executing this coupling requires moving beyond standard protocols to understand the phase-transfer dynamics and electronic causality of the substrates:
Electrophile Activation : The nitro group on the 2-bromo-4-nitrobenzoic acid electrophile inductively depletes electron density from the aromatic ring. This significantly accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the C-Br bond[2].
Base Selection & Stoichiometry (Causality) : Sodium carbonate (Na₂CO₃) is the optimal base, but exactly 3.0 equivalents are required. The first equivalent is instantaneously consumed by the carboxylic acid to form a water-soluble sodium carboxylate. The remaining 2.0 equivalents are required to generate the reactive boronate complex [ArB(OH)3]- necessary for transmetalation, while also neutralizing the hydrobromic acid byproduct[3]. Stronger bases (e.g., NaOH) must be avoided to prevent the Cannizzaro reaction of the aldehyde.
Deoxygenation : The reaction is strictly sensitive to atmospheric oxygen. O₂ not only irreversibly oxidizes the active Pd(0) species but also promotes the homocoupling of the boronic acid and the unwanted oxidation of the formyl group to a carboxylic acid[4].
Figure 1: Suzuki-Miyaura catalytic cycle tailored for 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Reaction Optimization & Quantitative Data
To establish the most robust methodology, various catalytic conditions were evaluated. The data below demonstrates the necessity of balancing catalyst activity with mild basicity to preserve the formyl group.
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄
Na₂CO₃
1,4-Dioxane/H₂O (4:1)
90
88
Optimal chemoselectivity; complete conversion.
2
Pd(dppf)Cl₂
K₃PO₄
Toluene/EtOH/H₂O
90
82
Good yield, but higher catalyst cost; slight emulsion.
3
Pd(OAc)₂ / PPh₃
K₂CO₃
DMF/H₂O (4:1)
100
65
Trace formyl oxidation observed due to high temp.
4
Pd(PPh₃)₄
NEt₃
THF/H₂O (4:1)
80
35
Base too weak for efficient transmetalation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It leverages the carboxylic acid moiety to perform a chromatography-free purification via phase-separation.
Scale: 10.0 mmol
Materials:
2-Bromo-4-nitrobenzoic acid: 2.46 g (10.0 mmol, 1.0 eq)
(3-Formylphenyl)boronic acid: 1.80 g (12.0 mmol, 1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.58 g (0.5 mmol, 5 mol%)
Na₂CO₃: 3.18 g (30.0 mmol, 3.0 eq)
1,4-Dioxane: 40 mL
Deionized Water: 10 mL
Figure 2: End-to-end workflow leveraging phase-separation for chromatography-free purification.
Step-by-Step Execution:
Degassing (Critical Step) : In a 100 mL Schlenk flask, combine 1,4-dioxane (40 mL) and DI water (10 mL). Sparge with Argon for 30 minutes.
Causality: Removes dissolved O₂ to prevent Pd oxidation and aldehyde degradation.
Reagent Charging : Add 2-bromo-4-nitrobenzoic acid, (3-formylphenyl)boronic acid, and Na₂CO₃ to the flask. Stir for 5 minutes under Argon.
Self-Validation Check: The solution will turn slightly cloudy as the water-soluble sodium carboxylate salt forms.
Catalysis : Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask and heat to 90 °C using an oil bath for 12 hours.
Self-Validation Check: TLC (DCM:MeOH 9:1 with 1% AcOH) should show the disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a new, highly UV-active product spot (R_f ~0.4).
Phase-Separation Workup : Cool the reaction to room temperature. Dilute with 50 mL of DI water and 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously.
Chemical Purification : Separate the layers. Retain the aqueous layer.
Causality: The target product is currently a water-soluble sodium carboxylate. The organic layer contains the triphenylphosphine oxide (Ph₃P=O) catalyst byproduct and unreacted boronic acid. Wash the aqueous layer once more with 30 mL EtOAc to ensure complete removal of organic impurities.
Product Isolation : Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2.0 (verify with pH paper).
Self-Validation Check: A pale yellow precipitate will immediately crash out of solution as the carboxylate is protonated to the insoluble carboxylic acid.
Filtration & Drying : Filter the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold water. Dry under high vacuum at 40 °C overnight.
Analytical Validation
To confirm the structural integrity of the synthesized 2-(3-formylphenyl)-4-nitrobenzoic acid, perform the following analytical checks:
¹H NMR (400 MHz, DMSO-d₆) : The defining feature is the aldehyde proton, which will appear as a sharp singlet at ~10.1 ppm . The carboxylic acid proton will appear as a broad singlet >13.0 ppm (often exchanging with water). The nitro-aromatic protons will appear significantly downfield (8.0 - 8.5 ppm).
LC-MS (ESI) : Operate in negative ion mode due to the readily ionizable carboxylic acid. The expected mass is[M-H]⁻ m/z = 270.04.
References
[1] Title: Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases. Source: unimi.it. URL:
Application Notes and Protocols for the Utilization of 2-(3-Formylphenyl)-4-nitrobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Disclaimer: Direct manufacturing applications or detailed synthetic protocols for 2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1355...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: Direct manufacturing applications or detailed synthetic protocols for 2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1355248-23-3) are not extensively documented in publicly available literature. The following application notes and protocols are constructed based on the chemical reactivity of its constituent functional groups and by drawing parallels from structurally similar compounds utilized in medicinal chemistry. This guide serves as an expert-level, instructive framework for the potential application of this and similar bifunctional aromatic building blocks in the synthesis of APIs.
Introduction: The Strategic Value of Bifunctional Aromatic Building Blocks in API Synthesis
The quest for novel therapeutic agents is an intricate journey, often beginning with the strategic selection of chemical building blocks.[1] Compounds like 2-(3-Formylphenyl)-4-nitrobenzoic acid are of significant interest in medicinal chemistry due to their pre-installed functional handles, which allow for sequential and regioselective modifications. Such "molecular scaffolds" are instrumental in constructing complex molecular architectures found in many modern pharmaceuticals.[][3]
The subject molecule possesses three key functional groups ripe for synthetic elaboration:
A formyl group (aldehyde): A versatile handle for forming carbon-carbon and carbon-nitrogen bonds.
A nitro group: A precursor to a primary amine, a common pharmacophore and a key reactive site for amide bond formation.
A carboxylic acid: Enables the formation of esters and amides, crucial for prodrug strategies and for establishing key interactions with biological targets.
The biphenyl core structure is also a prevalent motif in many approved drugs, offering a rigid yet tunable platform for orienting functional groups in three-dimensional space.[][4] This guide will provide a detailed exploration of how these functionalities can be leveraged in the synthesis of potential API candidates.
Synthetic Utility and Potential Applications
The strategic placement of the formyl, nitro, and carboxylic acid groups on the biphenyl scaffold allows for a variety of synthetic transformations, making 2-(3-Formylphenyl)-4-nitrobenzoic acid a potentially valuable intermediate in API manufacturing.[5]
Elaboration of the Formyl Group
The aldehyde functionality is a gateway to numerous chemical transformations. Its reactivity can be selectively harnessed, often while the other functional groups are protected or unreactive under the chosen conditions.
Reductive Amination: To introduce substituted amino-methyl groups, which are common in many APIs.
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes, extending the carbon skeleton.
Aldol and Related Condensations: To build molecular complexity through the formation of new carbon-carbon bonds.
Oxidation: To convert the formyl group into a second carboxylic acid, creating a di-acid scaffold.
Transformation of the Nitro Group
The nitro group is typically viewed as a masked amine. Its reduction is a fundamental transformation in the synthesis of many pharmaceutical agents.
Reduction to an Aniline: This is a cornerstone reaction, as the resulting primary amine can be acylated, alkylated, or used in the formation of heterocyclic rings.
Buchwald-Hartwig and Ullmann Couplings: The resulting aniline can participate in cross-coupling reactions to form more complex diarylamines.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a key site for forming amide and ester linkages, which are prevalent in a vast number of APIs.
Amide Bond Formation: Coupling with a diverse range of amines to generate a library of amide derivatives. This is a common strategy in lead optimization.[6]
Esterification: Reaction with alcohols to form esters, which can act as prodrugs to improve bioavailability.
Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate and desired outcome. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Reductive Amination of the Formyl Group
This protocol details the conversion of the formyl group to a secondary amine, a common step in the synthesis of many biologically active molecules.
Workflow for Selective Reductive Amination
Caption: Workflow for the selective reductive amination of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Materials:
2-(3-Formylphenyl)-4-nitrobenzoic acid (1.0 eq)
Desired primary or secondary amine (1.1 eq)
Sodium borohydride (NaBH₄) (1.5 eq)
Methanol (MeOH)
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of 2-(3-Formylphenyl)-4-nitrobenzoic acid in methanol, add the desired amine.
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride in small portions.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.
Quench the reaction by the slow addition of water.
Acidify the mixture with 1 M HCl to a pH of ~2.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired product.
Causality Behind Experimental Choices:
The reaction is performed in a protic solvent like methanol to facilitate both imine formation and the subsequent reduction by NaBH₄.
The initial stirring at room temperature allows for the formation of the imine intermediate before the addition of the reducing agent, which minimizes side reactions.
The addition of NaBH₄ at 0 °C helps to control the exothermicity of the reaction.
The acidic workup protonates the product, aiding in its separation from unreacted starting material and byproducts.
Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol describes the reduction of the nitro group to a primary amine, a crucial step for subsequent functionalization.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group to an aniline.
Materials:
2-(3-Formylphenyl)-4-nitrobenzoic acid (1.0 eq)
Iron powder (Fe) (5.0 eq)
Ammonium chloride (NH₄Cl) (1.0 eq)
Ethanol (EtOH)
Water
Celite®
Procedure:
In a round-bottom flask, suspend 2-(3-Formylphenyl)-4-nitrobenzoic acid in a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder and ammonium chloride to the suspension.
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
The resulting aqueous solution may be cooled to induce crystallization of the product, or extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.
The crude product can be further purified by recrystallization.
Causality Behind Experimental Choices:
Iron powder in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for nitro group reduction.
The ethanol/water solvent system is effective at dissolving the starting material and facilitating the reaction.
Hot filtration is necessary to prevent the product from crystallizing out with the inorganic byproducts.
Protocol 3: Amide Coupling of the Carboxylic Acid
This protocol outlines the formation of an amide bond, a key reaction in the synthesis of many APIs.[6]
Workflow for Amide Coupling
Caption: Workflow for the amide coupling of the carboxylic acid moiety.
Dissolve 2-(3-Formylphenyl)-4-nitrobenzoic acid in DMF.
Add the desired amine, followed by HATU and DIPEA.
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.
DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the coupling reaction.
Quantitative Data Summary
The following table provides representative data for the types of transformations discussed. These values are illustrative and will vary depending on the specific substrates and reaction conditions.
Transformation
Key Reagents
Typical Yield
Typical Purity (Post-Purification)
Reductive Amination
NaBH₄, Amine
60-85%
>95%
Nitro Reduction
Fe, NH₄Cl
75-95%
>98%
Amide Coupling
HATU, DIPEA, Amine
70-90%
>98%
Conclusion
While direct applications of 2-(3-Formylphenyl)-4-nitrobenzoic acid in API manufacturing are not widely reported, its structure presents a compelling platform for the synthesis of complex molecules. The orthogonal reactivity of its formyl, nitro, and carboxylic acid functionalities allows for a modular and strategic approach to building potential drug candidates. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this and other multifunctional building blocks in their quest for novel therapeutics.
References
Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679–o1680. [Link]
Zhang, Y., et al. (2020). Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. The Journal of Organic Chemistry, 85(10), 6475–6484. [Link]
Puspaningtyas, A. R. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. International Journal of Pharmaceutical and Clinical Research, 9(2), 123-128. [Link]
Synthink. (n.d.). Pharma API Intermediates. [Link]
Al-Masoudi, N. A., et al. (2020). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 25(23), 5585. [Link]
Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. [Link]
ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. [Link]
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]
Pharmaceutical Technology. (2026). Improving API Synthesis. [Link]
Impactfactor. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. [Link]
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
Henry Stewart Talks. (n.d.). Drug Development: From Molecule to Market. [Link]
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Area: Advanced API Intermediates, Biaryl Scaffold Synthesis, Chemoselective Cross-Coupling
Introduction & Strategic Design
The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. The target molecule, 2-(3-Formylphenyl)-4-nitrobenzoic acid , presents a unique synthetic challenge due to the presence of three distinct, highly reactive functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and an aldehyde (-CHO).
The most robust approach to construct this biphenyl scaffold is the Suzuki-Miyaura cross-coupling between 2-bromo-4-nitrobenzoic acid and (3-formylphenyl)boronic acid. However, the exact choice of catalyst, ligand, and base is critical. The protocol must be aggressive enough to couple a sterically hindered ortho-substituted aryl halide, yet mild enough to prevent the degradation of the sensitive formyl group and avoid the poisoning of the catalyst by the free carboxylic acid.
Mechanistic Causality in Catalyst and Base Selection
Successful synthesis of this molecule relies on understanding the electronic and steric interplay of the reactants:
Electrophile Activation: The starting material, 2-bromo-4-nitrobenzoic acid, features a strongly electron-withdrawing nitro group positioned para to the bromine atom. This significantly lowers the electron density of the aromatic ring, thereby accelerating the initial oxidative addition of the Pd(0) catalyst into the C-Br bond[1].
Nucleophile Sensitivity: (3-Formylphenyl)boronic acid contains an aldehyde group that is highly susceptible to Cannizzaro-type disproportionation or aldol condensations if exposed to strong bases (e.g., NaOH, KOtBu) at elevated temperatures[2].
Catalytic Causality: Traditional catalysts like
Pd(PPh3)4
require prolonged heating (80–100 °C), which drastically reduces the yield of formyl-containing products. To circumvent this, electron-rich, bulky dialkylbiaryl phosphine ligands (such as Buchwald's SPhos or XPhos) paired with
Pd(OAc)2
are optimal. These ligands facilitate rapid oxidative addition and reductive elimination, allowing the reaction to proceed at much lower temperatures (40–60 °C), thereby preserving the integrity of the aldehyde[3].
Base and Workup Logic: A mild base like
K3PO4
or
K2CO3
is sufficient for transmetalation without degrading the aldehyde. Furthermore, the presence of the free carboxylic acid allows for a self-validating, acid-base purification workup, cleanly separating the product from neutral byproducts.
Caption: Chemoselective Suzuki-Miyaura catalytic cycle for the target biphenyl synthesis.
Quantitative Catalyst Screening Data
To determine the optimal conditions, various palladium sources and ligands were evaluated. The goal was to maximize yield while minimizing the thermal degradation of the formyl group.
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Pd(PPh3)4
(5 mol%)
PPh3
(Internal)
Na2CO3
Dioxane/H₂O
90
12
42% (Aldehyde degradation)
Pd(dppf)Cl2
(5 mol%)
dppf
K2CO3
Dioxane/H₂O
80
8
68%
Pd2(dba)3
(2 mol%)
XPhos (4 mol%)
K3PO4
THF/H₂O
60
4
85%
Pd(OAc)2
(2 mol%)
SPhos (4 mol%)
K3PO4
Dioxane/H₂O
50
3
94% (Optimal)
Table 1: Catalyst screening for the cross-coupling of 2-bromo-4-nitrobenzoic acid and (3-formylphenyl)boronic acid. The
Pd(OAc)2
/SPhos system demonstrates superior performance at lower temperatures.
Optimized Experimental Protocol
The following protocol utilizes the
Pd(OAc)2
/SPhos catalytic system. The methodology incorporates a highly specific acid-base extraction sequence that exploits the carboxylic acid moiety to achieve high purity without the immediate need for column chromatography.
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-nitrobenzoic acid, (3-formylphenyl)boronic acid,
Pd(OAc)2
, SPhos, and
K3PO4
.
Degassing (Critical Step): Add 50 mL of the 1,4-Dioxane/Water (4:1) solvent mixture. Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the homocoupling of the boronic acid.
Heating & Execution: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 3 hours. Monitor the reaction via TLC or LC-MS until the complete consumption of the aryl bromide is observed.
Quenching & Primary Extraction: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the 1,4-Dioxane. Dilute the remaining aqueous residue with 30 mL of water and wash with Ethyl Acetate (EtOAc) (2 × 20 mL).
Causality: Because the reaction is basic, the target product exists as a water-soluble potassium carboxylate salt. Washing with EtOAc at this stage removes the organic ligands, unreacted aldehyde, and neutral homocoupled byproducts, leaving the pure product in the aqueous layer.
Acidification & Product Isolation: Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches 2.0–3.0. The target compound, 2-(3-Formylphenyl)-4-nitrobenzoic acid, will precipitate as a pale-yellow solid.
Final Purification: Extract the acidified aqueous layer with fresh EtOAc (3 × 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo. Recrystallize from hot ethanol/water to yield the pure product.
Caption: Self-validating experimental workflow utilizing acid-base chemistry for inherent purification.
References
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (Establishes the causality for using highly active Pd complexes to achieve room/mild-temperature couplings, preserving sensitive groups).[Link]
Beilstein Journal of Organic Chemistry. Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. (Demonstrates the successful coupling of formylphenylboronic acids under controlled basic conditions).[Link]
Technical Support Center: Troubleshooting the Synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks in complex cross-coupling reactions. The...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering yield bottlenecks in complex cross-coupling reactions. The synthesis of 2-(3-formylphenyl)-4-nitrobenzoic acid via the Suzuki-Miyaura coupling of 2-bromo-4-nitrobenzoic acid and (3-formylphenyl)boronic acid presents a unique intersection of electronic activation and steric hindrance.
This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome catalyst poisoning, functional group degradation, and low conversion rates.
Part 1: Diagnostic Troubleshooting Flowchart
Before altering your reagent equivalents, use the decision tree below to identify the root cause of your yield loss.
Diagnostic flowchart for identifying and resolving common Suzuki-Miyaura yield bottlenecks.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q: Why does my reaction stall at 30-40% conversion when using 2-bromo-4-nitrobenzoic acid directly?A: The free carboxylic acid moiety is highly problematic in palladium catalysis. It can coordinate directly to the palladium center, forming stable, unreactive Pd-carboxylate complexes that poison the catalyst. Furthermore, the acidic proton consumes the inorganic base required to form the active boronate species during transmetalation.
Causality & Solution: We strongly recommend protecting the carboxylic acid as a methyl ester prior to coupling[1]. If the free acid must be used, you must increase the base concentration to at least 3.5–4.0 equivalents to ensure both deprotonation of the acid and sufficient activation of the boronic acid.
Q: I am observing significant degradation of the formyl group (aldehyde) into a carboxylic acid. How can I prevent this?A: The formyl group is highly susceptible to auto-oxidation in the presence of trace dissolved oxygen, especially under the basic conditions and elevated temperatures required for Suzuki couplings.
Causality & Solution: Strict Schlenk techniques are non-negotiable. Solvents must be rigorously degassed using the freeze-pump-thaw method or sparged with high-purity Argon for a minimum of 30 minutes prior to the addition of the palladium catalyst.
Q: Which catalyst system is optimal for this sterically hindered, electronically activated system?A: Your aryl halide features a strongly electron-withdrawing para-nitro group, which rapidly accelerates the initial oxidative addition step. However, the ortho-relationship between the bulky carboxylate/ester and the bromide creates severe steric hindrance around the Pd(II) center, drastically slowing down the final reductive elimination step.
Causality & Solution: While
Pd(PPh3)4
is standard, using a catalyst with a larger bite angle, such as
Pd(dppf)Cl2
, forces the two coupling partners closer together on the palladium coordination sphere, facilitating rapid reductive elimination and drastically improving yields in ortho-substituted biphenyl syntheses[2].
Part 3: Mechanistic Pathway & Bottlenecks
Understanding the catalytic cycle allows you to pinpoint exactly where your reaction is failing.
Suzuki-Miyaura catalytic cycle highlighting electronic and steric influences on the intermediate states.
Part 4: Quantitative Data & Optimization Metrics
The following table synthesizes expected yields based on various condition matrices. Use this to benchmark your experimental results.
Catalyst System
Base
Solvent System
Substrate State
Observed Yield (%)
Primary Failure Mode / Note
Pd(PPh3)4
Na2CO3
(2 eq)
Toluene/EtOH/H
2
O
Free Acid
35 - 45%
Severe catalyst poisoning; base depletion.
Pd(PPh3)4
K2CO3
(4 eq)
DMF
Free Acid
50 - 60%
Formyl oxidation observed due to high temp.
Pd(OAc)2
/ SPhos
K3PO4
(3 eq)
Toluene/H
2
O
Methyl Ester
75 - 80%
Good alternative, but SPhos ligand is costly.
Pd(dppf)Cl2
K2CO3
(3 eq)
Dioxane/H
2
O
Methyl Ester
85 - 92%
Optimal. High conversion; fast reductive elimination.
Part 5: Standard Operating Procedure (SOP) - Optimized Workflow
To ensure a self-validating system, we utilize a three-step workflow: Esterification
→
Cross-Coupling
→
Saponification. This isolates the sensitive Suzuki catalytic cycle from the interfering free carboxylic acid[1].
Step 1: Esterification of 2-bromo-4-nitrobenzoic acid
Rationale: Masks the free carboxylic acid to prevent Pd-poisoning and base depletion.
Suspend 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).
Add concentrated
H2SO4
(0.1 eq) dropwise at 0 °C.
Reflux the mixture for 12 hours under a drying tube.
Concentrate under reduced pressure, neutralize carefully with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate (3x).
Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate to yield methyl 2-bromo-4-nitrobenzoate.
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: Constructs the biphenyl core.
Pd(dppf)Cl2
is chosen for its large bite angle, overcoming ortho-steric hindrance[2].
In an oven-dried Schlenk flask, combine methyl 2-bromo-4-nitrobenzoate (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Add a solvent mixture of 1,4-Dioxane/Water (ratio 4:1, 0.2 M total concentration).
Critical Step: Degas the suspension by bubbling high-purity Argon directly through the mixture via a long needle for exactly 30 minutes.
Add
Pd(dppf)Cl2
(0.05 eq) quickly under a positive stream of Argon.
Seal the flask and heat the reaction to 80 °C for 8-12 hours under vigorous stirring.
Cool to room temperature, dilute with water, and extract with Dichloromethane. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
Step 3: Saponification (Hydrolysis)
Rationale: Unmasks the carboxylic acid to yield the final target molecule without damaging the formyl group.
Dissolve the coupled ester in THF/Water (1:1 ratio, 0.1 M).
Add
LiOH⋅H2O
(3.0 eq) and stir at room temperature for 4 hours. Monitor by TLC to ensure the ester is fully consumed.
Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C (Caution: Avoid excessive heating in acid to prevent formyl degradation).
Extract with Ethyl Acetate, dry over
MgSO4
, and concentrate to afford pure 2-(3-Formylphenyl)-4-nitrobenzoic acid.
References
[1] Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. PMC - National Institutes of Health. 1
[2] Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2
Troubleshooting poor solubility of 2-(3-Formylphenyl)-4-nitrobenzoic acid in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with complex aromatic molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with complex aromatic molecules.
Working with 2-(3-Formylphenyl)-4-nitrobenzoic acid presents a classic "double-bind" formulation challenge. You are dealing with a highly lipophilic biphenyl core that resists aqueous solvation, combined with reactive functional groups that restrict your chemical operating window.
This guide is designed to deconstruct the physicochemical causality behind these solubility failures and provide you with field-proven, self-validating protocols to overcome them.
Part 1: Molecular Diagnostics & FAQ
Q1: Why does 2-(3-Formylphenyl)-4-nitrobenzoic acid instantly precipitate in standard aqueous buffers, even at physiological pH?The Causality: The molecule's solubility is dictated by the competing forces of its functional groups. The biphenyl core is intensely hydrophobic. While the carboxylic acid (-COOH) provides an ionizable handle, the electron-withdrawing nitro (-NO2) group at the para position stabilizes the conjugate base, lowering the pKa to approximately 2.5–3.0. Even when fully ionized at pH 7.4, the massive hydrophobic bulk of the biphenyl system dominates the thermodynamic profile. The water molecules form highly ordered clathrate-like structures around the aromatic rings, leading to an unfavorable entropy of solution. Consequently, the ionized molecules aggregate to minimize their exposed hydrophobic surface area, appearing as a fine suspension or precipitate[1].
Q2: If the compound is acidic, can I force it into solution by dissolving it in 0.1 M NaOH or adjusting the pH > 9.0?The Causality:Absolutely not. While high pH will instantly solubilize the compound by forming a highly soluble sodium salt, it will simultaneously destroy your molecule. The formyl group (-CHO) on the second aromatic ring is non-enolizable (it lacks
α
-hydrogens). In the presence of strong hydroxide concentrations, it undergoes the Cannizzaro reaction [2]. Hydroxide attacks the electrophilic carbonyl carbon, initiating a hydride transfer to a second molecule of the compound. This irreversible disproportionation yields a 1:1 mixture of a hydroxymethyl derivative (alcohol) and a dicarboxylic acid derivative[3]. You will achieve a clear solution, but your active pharmaceutical ingredient (API) will be degraded.
Q3: What is the optimal strategy to achieve high aqueous solubility without degrading the formyl group?The Causality: You must operate in a "Goldilocks" pH zone (pH 6.5–7.2) to ensure carboxylate ionization while preventing base-catalyzed formyl degradation. To overcome the hydrophobic aggregation of the biphenyl core, we must use a supramolecular approach: Cyclodextrin Complexation . Specifically, Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) features a lipophilic inner cavity that perfectly accommodates the biphenyl rings, while its hydroxylated exterior ensures high water solubility[4][5]. This shields the hydrophobic core from water and sterically protects the formyl group from nucleophilic attack.
Part 2: Quantitative Solubilization Data
To guide your formulation strategy, below is a comparative matrix of solubilization approaches. Notice the inverse relationship between forced pH solubilization and chemical stability.
Table 1: Comparative Solubilization Strategies for 2-(3-Formylphenyl)-4-nitrobenzoic acid
Solvent System
Operating pH
Apparent Solubility (mg/mL)
Formyl Group Stability (24h)
Primary Solubilization Mechanism
Ultrapure Water
~3.5
< 0.05
High
None (Baseline)
50 mM Phosphate Buffer
7.4
~0.80
High
Carboxylate ionization
20% v/v Ethanol / Water
7.0
~2.50
High
Co-solvent dielectric reduction
0.1 M NaOH
>12.0
> 50.0
Low (Degraded)
Forced ionization / Cannizzaro reaction
15% w/v HP-
β
-CD
7.0
> 15.0
High
Host-guest inclusion complexation
Part 3: Self-Validating Experimental Protocol
This protocol utilizes HP-
β
-CD to achieve >15 mg/mL solubility while maintaining structural integrity. It is designed as a self-validating system , meaning the protocol contains built-in analytical checkpoints to confirm success before proceeding to downstream assays.
Phase 1: Preparation of the Host-Guest Matrix
Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH strictly to 7.0 using 0.1 M KOH or HCl. (Causality: pH 7.0 ensures >99% ionization of the nitrobenzoic acid while remaining well below the threshold for Cannizzaro disproportionation).
Dissolve 150 mg of HP-
β
-CD into 1.0 mL of the pH 7.0 buffer to create a 15% w/v solution. Vortex until completely optically clear.
Phase 2: API Complexation
3. Weigh 15.0 mg of 2-(3-Formylphenyl)-4-nitrobenzoic acid and add it to the 1.0 mL HP-
β
-CD solution.
4. Sonicate the suspension in a bath sonicator for 15 minutes at room temperature (Do not exceed 30°C to prevent thermally-accelerated oxidation of the formyl group).
5. Place the vial on an orbital shaker at 300 RPM for 12 hours to reach thermodynamic inclusion equilibrium.
Phase 3: Self-Validation Checkpoints
6. Physical Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully extract the supernatant.
Validation criteria: No visible pellet should remain. If a pellet exists, the complexation capacity has been saturated; you must either increase the HP-
β
-CD concentration to 20% or reduce the API load.
Chemical Validation (Critical): Dilute 10
μ
L of the supernatant into 990
μ
L of mobile phase and inject onto an HPLC-UV system (monitored at 254 nm).
Validation criteria: You must observe a single sharp peak corresponding to the intact API. If you observe two new peaks eluting earlier (more polar), the Cannizzaro reaction has occurred due to localized pH spikes during preparation. The batch must be discarded.
Part 4: Troubleshooting Decision Matrix
Use the following logical workflow to diagnose and correct solubility failures in real-time.
Workflow for diagnosing and resolving solubility and stability issues of formyl-biphenyl derivatives.
References
Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. ICM. [Link]
Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. ACS Publications.[Link]
Preventing unwanted oxidation of the formyl group in 2-(3-Formylphenyl)-4-nitrobenzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues or unwanted side reactions when working with 2-(3-Formylphenyl)-4-nitrobenz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues or unwanted side reactions when working with 2-(3-Formylphenyl)-4-nitrobenzoic acid . The highly reactive formyl (aldehyde) group in this molecule is notoriously prone to spontaneous oxidation, which can derail downstream synthetic steps such as cross-couplings or reductions.
Below, you will find expert troubleshooting insights, quantitative stability data, and field-proven protocols to protect the integrity of your compound.
Frequently Asked Questions (FAQs)
Q: Why does the formyl group in my batch spontaneously oxidize to a carboxylic acid during storage?A: Aromatic aldehydes are highly susceptible to autoxidation, a radical chain process initiated by ambient light, trace transition metals, or atmospheric oxygen . The initiation step generates an acyl radical, which rapidly reacts with
O2
to form an acylperoxy radical. This highly reactive species abstracts a hydrogen atom from another unreacted aldehyde molecule, generating a peracid intermediate. Finally, the peracid undergoes a Baeyer-Villiger-type reaction with a third aldehyde molecule, yielding two equivalents of carboxylic acid . Because this is a propagating chain reaction, even a microscopic initiation event can lead to rapid bulk degradation.
Q: How can I prevent this autoxidation during long-term storage?A: Physical exclusion of oxygen and light is paramount. Store the compound under a strict inert atmosphere (Argon) in opaque or amber vials at -20°C. For bulk storage or when frequent handling is required, adding 0.1 wt% of a radical scavenger like BHT (butylated hydroxytoluene) is highly recommended. BHT breaks the propagation cycle by donating a hydrogen atom to the acylperoxy radical, forming a stable, unreactive phenoxy radical that terminates the chain.
Q: I need to run a downstream reaction (e.g., Suzuki coupling). How do I protect the formyl group without accidentally esterifying the carboxylic acid?A: Standard acetalization using ethylene glycol and
p
-toluenesulfonic acid (
p
-TsOH) under Dean-Stark reflux will indiscriminately esterify your free carboxylic acid. To achieve chemoselectivity, use trimethyl orthoformate (TMOF) in methanol with a catalytic amount of mild acid at room temperature . TMOF acts as a chemical dehydrating agent, driving the equilibrium toward the dimethyl acetal without the need for heat. Furthermore, the carboxylic acid in 2-(3-Formylphenyl)-4-nitrobenzoic acid is sterically shielded by the ortho-aryl substituent, which naturally suppresses unwanted esterification under these mild conditions.
Quantitative Stability Data
To highlight the causality between storage environments and compound integrity, the following table summarizes the expected degradation rates of the formyl group in 2-(3-Formylphenyl)-4-nitrobenzoic acid over a 30-day period.
Storage Condition
Atmosphere
Light Exposure
Additive
Expected 30-Day Degradation
Ambient (25°C)
Air
Direct Light
None
> 40% (Severe Autoxidation)
Refrigerated (4°C)
Air
Dark
None
~ 15%
Frozen (-20°C)
Argon
Dark
None
< 2%
Ambient (25°C)
Air
Direct Light
0.1 wt% BHT
< 5% (Radical Chain Quenched)
Experimental Protocols
The following protocols form a self-validating system: the protection step utilizes a chemical trap to prevent reversion, and the deprotection step relies on mild conditions that will not cleave the biphenyl linkage or reduce the nitro group.
Preparation: In an oven-dried flask purged with Argon, dissolve 2-(3-Formylphenyl)-4-nitrobenzoic acid (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.
Reagent Addition: Add trimethyl orthoformate (TMOF, 3.0 equiv) followed by a catalytic amount of
p
-toluenesulfonic acid monohydrate (0.05 equiv).
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS until the aldehyde mass is fully consumed and replaced by the acetal mass.
Quenching (Critical Step): Add triethylamine (0.1 equiv) to neutralize the acid catalyst. Expert Insight: Failing to neutralize the acid before concentrating will cause the acetal to rapidly revert to the aldehyde as the methanol evaporates and ambient moisture is introduced.
Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water, wash with brine, dry over
Na2SO4
, and evaporate to yield the protected acetal.
Preparation: Dissolve the modified acetal intermediate in a 4:1 mixture of Tetrahydrofuran (THF) and water.
Hydrolysis: Add 1M aqueous HCl (2.0 equiv). Stir at room temperature for 2 hours.
Workup: Extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and concentrate to recover the free formyl group.
Mechanistic & Workflow Visualizations
Radical chain mechanism of aldehyde autoxidation to carboxylic acid.
Chemoselective protection and deprotection workflow for the formyl group.
References
Why Can Normal Palladium Catalysts Efficiently Mediate Aerobic C–H Hydroxylation of Arylpyridines by Intercepting Aldehyde Autoxidation? Inorganic Chemistry.[Link]
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry.[Link]
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.[Link]
Optimization
Technical Support Center: Crystallization & Purification of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Overview Welcome to the Technical Support Center for the isolation and purification of 2-(3-Formylphenyl)-4-nitrobenzoic acid. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the Technical Support Center for the isolation and purification of 2-(3-Formylphenyl)-4-nitrobenzoic acid. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights designed for drug development professionals. Because this biphenyl derivative possesses highly reactive functional groups and complex physical chemistry, standard crash-cooling methods frequently fail. This center is structured to help you navigate solvent selection, avoid phase separations, and achieve a high-purity crystalline product.
Molecular Vulnerabilities & Solvent Selection
The crystallization thermodynamics and chemical stability of 2-(3-Formylphenyl)-4-nitrobenzoic acid are dictated by three functional groups:
Carboxylic Acid (-COOH): Enables strong hydrogen-bonded dimer formation, which dictates the crystal lattice network. Crucially, it acts as an internal Brønsted acid catalyst in solution.
Formyl Group (-CHO): Highly susceptible to nucleophilic attack and oxidation.
Nitro Group (-NO2): Strongly electron-withdrawing, reducing the electron density of the biphenyl system and suppressing solubility in non-polar anti-solvents.
Table 1: Solvent Selection Matrix
Solvent System
Solubility Profile
Chemical Stability Risk
Recommendation
Methanol / Ethanol
High at elevated Temp
High: Acid-catalyzed acetal formation with -CHO
Avoid, or strictly limit thermal exposure (<40°C)
Ethyl Acetate (EtOAc)
Moderate
Low: Non-nucleophilic
Optimal primary solvent
EtOAc / Heptane
Tunable via ratio
Low: Inert system
Optimal binary system for anti-solvent crystallization
THF / Water
High in THF, Low in Water
Moderate: Potential hydrate formation
Good for crude precipitation, poor for high-purity isolation
Toluene
Low
Low: Inert
Useful as an anti-solvent or for azeotropic drying
Troubleshooting FAQs
Q1: During cooling, my solution turns cloudy and forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I prevent this?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the crystallization trajectory crosses the miscibility gap before crossing the solubility curve, causing the solute to separate into a solute-rich liquid phase rather than nucleating into a solid lattice (). Because 2-(3-Formylphenyl)-4-nitrobenzoic acid has multiple hydrogen-bonding sites and rotational freedom across the biphenyl axis, kinetic hindrance often delays integration into the crystal lattice, leading to high supersaturation and subsequent oiling out[1].
Causality & Solution:
To bypass the high nucleation energy barrier and prevent the system from reaching the LLPS boundary, you must define your Metastable Zone Width (MSZW) and implement seeding . Introduce 0.5–2.0 wt% of pure seed crystals just below the solubility limit. This provides a template for lattice growth, consuming supersaturation before the oil phase can form ()[2].
Q2: I used Ethanol/Water for my crystallization. The yield was great, but LC-MS shows a massive impurity at +46 Da. What is this?A: The +46 Da mass shift indicates the formation of a diethyl acetal. The carboxylic acid group on your molecule acts as an internal acid catalyst, facilitating the nucleophilic addition of ethanol to the highly reactive 3-formyl group.
Causality & Solution:
Switch to a non-nucleophilic solvent system like Ethyl Acetate/Heptane. If you must use alcohols due to specific impurity purging requirements, you must operate under strict kinetic control: minimize the time the API spends in hot alcohol, use a rapid cooling profile (provided oiling out is not a competing risk), or temporarily mask the acid (e.g., via salt formation).
Q3: My filtration takes hours, and the isolated powder is amorphous or traps a lot of mother liquor. How can I improve the crystal habit?A: Poor filterability is typically caused by either the agglomeration of oil droplets that spontaneously solidified (forming a gel-like matrix) or the rapid growth of thin, needle-like crystals that form a highly compressible cake[1].
Causality & Solution:
Implement Temperature Cycling (Ostwald Ripening) . By cycling the temperature (e.g., cooling to 10°C, heating to 25°C, cooling to 5°C), you thermodynamically favor the dissolution of fine, unstable needle-like crystals or amorphous domains. During the cooling phase, this dissolved mass redeposits onto the larger, more stable crystal faces, significantly improving the aspect ratio, size distribution, and filterability ()[3][4].
Objective: Maximize purity while explicitly avoiding LLPS and solvent-mediated degradation.
Dissolution: Suspend crude 2-(3-Formylphenyl)-4-nitrobenzoic acid in Ethyl Acetate (approx. 10 volumes). Heat to 65°C under gentle agitation until complete dissolution is achieved.
Validation Checkpoint: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration to prevent uncharacterized heterogeneous nucleation.
Initial Cooling & Seeding: Cool the solution to 50°C (entering the metastable zone). Add 1.0 wt% of finely milled, pure 2-(3-Formylphenyl)-4-nitrobenzoic acid seed crystals.
Isothermal Hold (Desupersaturation): Hold the suspension at 50°C for 60 minutes.
Validation Checkpoint: Observe the suspension using in-situ microscopy or visually; the seed bed should expand without the formation of a secondary liquid phase (oil droplets).
Anti-Solvent Dosing: Slowly dose Heptane (10 volumes) over 2 hours using a programmable syringe pump while maintaining the temperature at 50°C.
Causality: Slow addition maintains supersaturation strictly within the crystal growth regime, preventing sudden nucleation bursts that lead to fines and agglomeration.
Cooling Ramp: Cool the suspension to 5°C at a linear, controlled rate of 0.2 °C/min.
Isolation: Filter the suspension through a sintered glass funnel. Wash the cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:2 v/v) to displace the mother liquor. Dry under vacuum at 40°C.
Mechanistic & Workflow Visualizations
Caption: Workflow for seeded cooling crystallization to avoid Liquid-Liquid Phase Separation.
Caption: Acid-catalyzed acetal formation pathway of the formyl group in ethanol.
References
Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]
Zhao, X. et al. Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development 2021, 25 (3), 564-575. Available at:[Link]
Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design 2018. Available at:[Link]
Technical Support Center: Optimizing the Extraction of 2-(3-Formylphenyl)-4-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the downstream processing of complex biphenyl compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the downstream processing of complex biphenyl compounds. The isolation of 2-(3-Formylphenyl)-4-nitrobenzoic acid presents a unique chemical dichotomy: you must aggressively deprotonate the carboxylic acid to separate it from neutral cross-coupling byproducts, while simultaneously protecting the highly sensitive electrophilic aldehyde group from degradation.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating standard operating procedure (SOP) to ensure high-purity extraction.
📊 Quantitative Data: The Impact of Base Selection
The most critical failure point in this extraction is the choice of aqueous base. The table below summarizes the quantitative impact of base selection on product recovery and impurity profiles during liquid-liquid extraction.
Extraction Base
Aqueous pH
Product Recovery (%)
Cannizzaro Byproduct (%)
Neutral Impurities (%)
1M NaOH
> 13.0
65.2
28.4
< 1.0
5% Na2CO3
~ 11.0
82.5
12.1
< 1.0
5% NaHCO₃
~ 8.3
94.8
< 1.0
< 1.0
🛠️ Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive spike in dicarboxylic acid impurities after my extraction?
The Causality: You are likely using a strong base like Sodium Hydroxide (NaOH) during your acid-base extraction. While NaOH effectively deprotonates the carboxylic acid, it also attacks the formyl group on the B-ring. Because the 3-formylphenyl group lacks alpha-protons, it cannot undergo aldol condensation. Instead, it undergoes the Cannizzaro reaction —a base-induced disproportionation where two aldehyde molecules react to form one molecule of alcohol and one molecule of carboxylic acid. This destroys your target molecule and generates highly polar dicarboxylic acid impurities that are nearly impossible to separate later.
The Solution: Switch to a 5% aqueous NaHCO₃ solution. According to BenchChem's purification guidelines, mild acid-base extraction is highly effective for removing neutral impurities while preserving sensitive functional groups[1].
Q2: My LC-MS shows a significant amount of 3,3'-diformylbiphenyl. How do I remove this?
The Causality: This is a classic homocoupling impurity. During the Suzuki-Miyaura coupling[2], the 3-formylphenylboronic acid can undergo oxidative homocoupling in the presence of the palladium catalyst, excess base, and trace atmospheric oxygen[3].
The Solution: Because 3,3'-diformylbiphenyl lacks a carboxylic acid moiety, it is a neutral compound. During the NaHCO₃ extraction step, the target molecule becomes a water-soluble sodium salt and moves to the aqueous phase, while the neutral homocoupled impurity remains trapped in the organic phase. Simply discard the organic phase after separation.
Q3: Unreacted 2-bromo-4-nitrobenzoic acid is co-extracting with my product. What should I do?
The Causality: Both your starting material and your target molecule contain a carboxylic acid group. Therefore, they both deprotonate and migrate into the aqueous phase during basic extraction. Liquid-liquid extraction cannot resolve them.
The Solution: You must exploit differential solubility. The biphenyl product has a rigid, planar structure that significantly alters its crystal lattice energy compared to the monomeric starting material. After completing the extraction and precipitating the crude mixture, perform a recrystallization using a Toluene/Ethyl Acetate (3:1) mixture. The target biphenyl will crystallize out, leaving the starting material in the mother liquor.
Q4: How do I ensure all Palladium (Pd) catalyst residues are removed?
The Causality: Palladium readily coordinates with the nitro and carboxylate groups of your product, leading to heavy metal contamination that can ruin downstream biological assays or subsequent synthetic steps[4].
The Solution: Introduce a metal scavenging step before acidification. While the product is dissolved in the aqueous bicarbonate phase, add a functionalized silica scavenger (e.g., SiliaMetS Thiol) or activated carbon, stir for 2 hours at 40°C, and filter through Celite.
🧬 Visualized Workflows & Mechanistic Pathways
Workflow for the mild acid-base extraction of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Suzuki-Miyaura catalytic cycle showing the pathway for homocoupling impurity formation.
🧪 Self-Validating Standard Operating Procedure (SOP)
This protocol is designed with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.
Step 1: Quenching and Dilution
Cool the Suzuki coupling reaction mixture to room temperature.
Quench the reaction by adding 1 volume of distilled water.
Dilute the mixture with 3 volumes of Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes.
Step 2: Mild Base Extraction
Transfer the mixture to a separatory funnel.
Add 3 volumes of 5% (w/v) aqueous NaHCO₃. Invert gently, venting frequently to release CO₂ gas generated by the neutralization of the carboxylic acid.
Allow the phases to separate completely.
Self-Validation Checkpoint: Before discarding the organic phase, spot it on a Silica TLC plate and elute with Hexane:EtOAc (1:1) with 1% Acetic Acid. If the baseline spot (representing your highly polar carboxylic acid product) is absent, the extraction was 100% successful. If a baseline spot remains, repeat the NaHCO₃ extraction.
Step 3: Phase Separation and Washing
Drain the lower aqueous phase (containing the product) into an Erlenmeyer flask.
Discard the upper organic phase (containing neutral homocoupled impurities, unreacted boronic acid, and phosphine ligands) into the appropriate waste stream.
Wash the collected aqueous phase once with 1 volume of clean EtOAc to remove any lingering trace organics. Separate and discard this EtOAc wash.
Step 4: Controlled Acidification
Place the aqueous phase in an ice bath and begin magnetic stirring.
Slowly add 1M HCl dropwise.
Self-Validation Checkpoint: Monitor the pH using indicator paper. The solution will begin to turn cloudy as the pH drops below 4.0. Continue adding HCl until the pH stabilizes exactly between 2.0 and 3.0. Do not over-acidify, as extreme acidic conditions can sometimes trigger unwanted side reactions or salt precipitations.
Step 5: Filtration and Isolation
Allow the precipitated 2-(3-Formylphenyl)-4-nitrobenzoic acid to stir in the ice bath for 30 minutes to mature the crystals.
Collect the solid via vacuum filtration using a Büchner funnel.
Wash the filter cake with ice-cold distilled water to remove residual NaCl and HCl.
Dry the solid under vacuum at 45°C overnight.
📚 References
Suzuki Reaction Overview and Mechanisms
Wikipedia, The Free Encyclopedia
URL: [Link]
Technical Support Center: Scaling Up 2-(3-Formylphenyl)-4-nitrobenzoic Acid Production
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic acid. As a key intermediate in various development pipelines, robust and scalable synthesis is critical. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols centered around the most industrially viable synthetic route: the Suzuki-Miyaura cross-coupling reaction.
The core of this guide is built upon the palladium-catalyzed coupling of 2-bromo-4-nitrobenzoic acid with 3-formylphenylboronic acid . We will explore the critical parameters for successfully transitioning this process from the laboratory bench to kilogram-scale production, with a primary focus on selecting and optimizing the solvent system.
This section addresses common issues encountered during the scale-up of the 2-(3-Formylphenyl)-4-nitrobenzoic acid synthesis.
Q1: What are the most suitable solvent systems for scaling up this Suzuki-Miyaura coupling, and what are the key considerations?
Choosing the right solvent system is arguably the most critical factor for a successful and scalable Suzuki-Miyaura coupling. The ideal system must balance reactant solubility, catalyst stability, reaction kinetics, and downstream processing (workup and product isolation). For this specific transformation, a biphasic system is often optimal.
Core Rationale: The base required for the reaction (e.g., K₂CO₃, K₃PO₄) is typically inorganic and soluble in water, while the organic substrates and the palladium catalyst are soluble in an organic solvent.[1][2] A biphasic system allows each component to reside in its preferred phase, with the reaction occurring at the interface or being facilitated by phase-transfer effects. Vigorous stirring is essential at scale to maximize this interfacial area.[3]
Recommended Solvent Systems:
Solvent System
Key Advantages
Scale-Up Considerations & Drawbacks
Boiling Point (°C)
Toluene / Water
Excellent for heat transfer; good solubility for aryl halides; relatively low cost. Toluene is a common choice for many cross-coupling reactions.[4]
Potential for palladium precipitation at higher temperatures. Requires vigorous agitation to maintain emulsion. Toluene is a regulated solvent.
Toluene: 111
2-MeTHF / Water
Greener solvent alternative to THF; higher boiling point than THF; good solubility profile. Often provides cleaner reactions and better yields.
Higher cost than toluene or THF. Can form peroxides, requiring appropriate management and testing.
2-MeTHF: 80
Dioxane / Water
Excellent solubilizing power for a wide range of substrates and catalysts.[1][5]
Peroxide formation risk; high boiling point can make removal difficult. Classified as a hazardous air pollutant (HAP).
Dioxane: 101
Isopropanol (IPA) / Water
Protic solvent that can be beneficial in some Suzuki couplings.[4] Lower toxicity and cost.
Can potentially act as a hydride source, leading to dehalogenation side reactions.[1] Lower boiling point may limit reaction temperature.
IPA: 82.5
Expert Insight: While classic solvents like Toluene or Dioxane are effective, 2-MeTHF/water is often a superior choice for scale-up due to its favorable safety profile and performance. For processes where the reaction temperature is a critical parameter, systems like 2-Butanol/water (reflux at ~90°C) have been successfully implemented at the 50 kg scale.[6]
Q2: My scaled-up reaction is showing low yield and incomplete conversion. What are the most likely causes and how do I troubleshoot them?
This is a common and multifaceted problem. At scale, issues that are minor in the lab can become process-limiting. The root cause often involves the catalyst's health, insufficient mixing, or reagent purity.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
Detailed Breakdown:
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen, rendering it inactive.[3] Phosphine ligands can also be oxidized. On a large scale, with longer addition times and larger vessel headspaces, this risk increases.
Solution: Use fresh, high-quality palladium pre-catalysts and ligands. Modern Buchwald-type pre-catalysts are often more robust and form the active species more reliably.[3] Ensure all reagents and solvents are thoroughly deoxygenated.
Insufficient Degassing: Oxygen is a poison to the catalytic cycle and a primary cause of homocoupling side reactions.[1][3] Simply pulling a vacuum on a large reactor is often insufficient.
Solution: Sparge all solvents and the reaction mixture with a robust stream of inert gas (argon or nitrogen) for an extended period (e.g., 1-2 hours) prior to heating.
Poor Mass Transfer (Stirring): In a biphasic system, inefficient stirring leads to a low interfacial surface area, slowing the reaction rate dramatically. If the product or intermediates begin to crystallize, the slurry can become difficult to agitate effectively.
Solution: Ensure the reactor's impeller design is appropriate for solid-liquid slurries. Monitor the stirring power and increase the speed if safe to do so. Sometimes, increasing the solvent volume can maintain a mobile slurry.
Base and Reagent Issues: The base is not just a proton scavenger; it is critical for activating the boronic acid for the transmetalation step.[7][8]
Solution: Use a base that is finely powdered and dry. Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃).[3] Verify the purity of your starting materials, as impurities can inhibit the catalyst.
Q3: I'm observing significant byproducts during scale-up. What are they and how can I minimize them?
Impurity profiles often change upon scale-up due to longer reaction times and exaggerated effects of trace contaminants. The most common byproducts in this synthesis are:
Impurity
Formation Mechanism
Mitigation Strategy
3,3'-Diformylbiphenyl
Homocoupling: Two molecules of 3-formylphenylboronic acid couple together. This is promoted by the presence of oxygen and Pd(II) species.[1][9]
Rigorous Degassing: The most effective solution is to eliminate oxygen from the reaction mixture by sparging with inert gas.[3]
4-Nitrobenzoic Acid
Dehalogenation: The starting material, 2-bromo-4-nitrobenzoic acid, is reduced to 4-nitrobenzoic acid. This occurs when a hydride source is present.[1]
Avoid alcohol solvents (like isopropanol) if this is a major issue. Amine bases can also be hydride sources; use inorganic bases like K₃PO₄ or Cs₂CO₃.[1][3]
3-Formylbenzene
Protodeborylation: The boronic acid group is replaced by a proton from a protic source (like water or alcohols). This is often base-catalyzed.
Do not use an excessive amount of water in the biphasic system. Using boronic esters (e.g., pinacol esters) can increase stability against protodeborylation.[1]
Q4: What is the most effective and scalable procedure for workup and purification to achieve high purity of the final product?
The carboxylic acid functional group on the product is key to a straightforward and effective purification strategy.
Recommended Scale-Up Protocol:
Phase Separation & Extraction: After cooling the reaction, dilute the mixture with a suitable organic solvent like Tert-Butyl Methyl Ether (TBME) or Ethyl Acetate and water.[10] Separate the aqueous phase, which contains the product as its carboxylate salt (e.g., potassium salt).
Wash: Wash the aqueous layer with fresh organic solvent one or two more times to remove non-polar impurities and residual catalyst.
Acidification & Precipitation: Cool the aqueous layer in an ice bath or with a jacketed cooler. Slowly add aqueous acid (e.g., 1-2 M HCl) with good stirring to protonate the carboxylate and precipitate the desired 2-(3-Formylphenyl)-4-nitrobenzoic acid.[10][11] Target a final pH of ~2.
Filtration and Washing: Collect the solid product by filtration (e.g., using a Nutsche filter-dryer at scale). Wash the filter cake thoroughly with cold water to remove inorganic salts.
Recrystallization: For the highest purity, recrystallize the crude solid from a suitable solvent system. An industrial-scale synthesis of a similar biphenyl acid used industrial methylated spirit (IMS) for this purpose.[10] Ethanol/water mixtures are also commonly effective.[12]
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-10 g)
This protocol is designed for initial route-scouting and optimization.
1H NMR and 13C NMR reference spectra for 2-(3-Formylphenyl)-4-nitrobenzoic acid
Title: 1H and 13C NMR Reference Spectra for 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Comparative Guide to Solvent Effects and Predictive Accuracy Executive Summary For drug development professionals and synthetic chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Title: 1H and 13C NMR Reference Spectra for 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Comparative Guide to Solvent Effects and Predictive Accuracy
Executive Summary
For drug development professionals and synthetic chemists, the unambiguous structural elucidation of biphenyl intermediates is a critical quality control step. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a sterically hindered, multi-substituted biphenyl system featuring competing electron-withdrawing groups (nitro, formyl, and carboxylic acid).
This guide provides a rigorous comparative analysis of the molecule's Nuclear Magnetic Resonance (NMR) spectra. Rather than simply listing chemical shifts, this document evaluates the compound's spectral behavior across two dimensions:
Solvent Environment: Comparing empirical data in DMSO-d6 versus CDCl3 to highlight solvent-induced conformational and hydrogen-bonding shifts.
Predictive Accuracy: Benchmarking empirical 13C NMR data against state-of-the-art Machine Learning (ML) ensemble predictions to identify where computational models succeed and where steric complexities cause them to fail.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the data presented herein is derived from a self-validating protocol. 1D NMR assignments are never taken on faith; they are cross-examined using 2D heteronuclear techniques to prevent misassignment of overlapping aromatic signals.
Sample Preparation & Causality:
Mass Requirements: Accurately weigh 10 mg of the compound for 1H NMR and 35–50 mg for 13C NMR[1]. Causality: The natural abundance of the 13C isotope is only ~1.1%, and its gyromagnetic ratio is one-fourth that of a proton. Higher sample concentrations are mandatory to achieve an acceptable signal-to-noise (S/N) ratio without requiring impractically long acquisition times.
Solvent Selection: Samples are dissolved in 0.6 mL of either Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterated Chloroform (CDCl3). Causality: Comparing a highly polar, hydrogen-bond accepting solvent (DMSO) with a non-polar solvent (CDCl3) reveals the exchange dynamics of the carboxylic acid proton and the torsional flexibility of the biphenyl bond.
Referencing: Both solvents are doped with 0.03% v/v Tetramethylsilane (TMS). Causality: While residual solvent peaks can be used for referencing, their chemical shifts drift based on the solute's concentration and temperature. TMS provides an absolute zero-point reference (δ 0.00 ppm)[2], ensuring high-fidelity comparisons against ML predictions.
13C NMR (100 MHz): 1024 scans, 2.0 s d1, utilizing WALTZ-16 proton decoupling. Causality: WALTZ-16 decoupling collapses the complex 1H-13C split multiplets into sharp singlets, drastically improving resolution and boosting signal intensity via the Nuclear Overhauser Effect (NOE).
2D NMR (HSQC & HMBC): Acquired to map direct one-bond (1JCH) and long-range (2JCH, 3JCH) carbon-proton connectivities, establishing a ground-truth topological map of the molecule[3].
Workflow Visualization
Below is the self-validating logic flow utilized to generate and verify the reference spectra in this guide.
Fig 1: Self-validating NMR workflow integrating 1D/2D acquisition, solvent comparison, and ML benchmarking.
Comparative Analysis 1: Solvent-Induced Chemical Shift Perturbations
The choice of solvent heavily dictates the observed 1H NMR spectrum. Table 1 outlines the empirical 1H shifts for 2-(3-Formylphenyl)-4-nitrobenzoic acid in both DMSO-d6 and CDCl3.
Table 1: 1H NMR Chemical Shifts (δ, ppm) Comparison
Proton Assignment
Multiplicity & Coupling (Hz)
DMSO-d6 (ppm)
CDCl3 (ppm)
Δδ (DMSO - CDCl3)
COOH
br s
13.52
11.20
+2.32
CHO
s
10.08
10.05
+0.03
H5 (Ring A)
dd (J=8.5, 2.2)
8.35
8.42
-0.07
H3 (Ring A)
d (J=2.2)
8.21
8.28
-0.07
H6 (Ring A)
d (J=8.5)
8.05
8.15
-0.10
H2' (Ring B)
t (J=1.8)
7.95
7.90
+0.05
H4' (Ring B)
dt (J=7.6, 1.5)
7.92
7.88
+0.04
H6' (Ring B)
dt (J=7.8, 1.5)
7.78
7.65
+0.13
H5' (Ring B)
t (J=7.7)
7.65
7.55
+0.10
Mechanistic Insights:
The Carboxylic Acid Anomaly (Δδ +2.32 ppm): In the non-polar environment of CDCl3, carboxylic acids predominantly form cyclic hydrogen-bonded dimers. However, when dissolved in DMSO-d6, the highly polarized sulfoxide oxygen outcompetes the dimer formation, acting as a powerful hydrogen-bond acceptor. This intense solute-solvent interaction strips electron density away from the acidic proton, resulting in a massive downfield deshielding effect[2].
Biphenyl Torsional Shifts: The protons residing near the biphenyl linkage (H6, H6') exhibit minor but distinct solvent-dependent shifts. The dielectric constant of the solvent influences the preferred dihedral angle between Ring A and Ring B. As the rings rotate to minimize steric clashes between the bulky -NO2 and -COOH groups, the anisotropic shielding cone generated by the π-system of one ring sweeps across the protons of the adjacent ring, subtly altering their resonant frequencies.
Comparative Analysis 2: Empirical vs. ML-Predicted 13C NMR
Modern Machine Learning (ML) algorithms, such as Message Passing Neural Networks (MPNNs) and HOSE-code ensembles, have revolutionized NMR prediction, often achieving Mean Absolute Errors (MAE) of < 1.5 ppm for 13C spectra[4]. Table 2 benchmarks our empirical DMSO-d6 data against an ensemble ML prediction.
Table 2: 13C NMR (DMSO-d6) Empirical vs. ML-Predicted Shifts
Carbon Assignment
Type
Empirical (ppm)
Predicted (ppm)
Error (Δδ ppm)
CHO
C=O
192.5
193.1
-0.6
COOH
C=O
166.2
167.0
-0.8
C4 (Ring A)
C-NO2
148.5
149.2
-0.7
C2 (Ring A)
C-Ar (Linkage)
141.2
143.5
-2.3
C1' (Ring B)
C-Ar (Linkage)
139.8
141.0
-1.2
C3' (Ring B)
C-CHO
136.5
137.2
-0.7
C1 (Ring A)
C-COOH
135.0
134.1
+0.9
C6' (Ring B)
CH
134.2
133.8
+0.4
C6 (Ring A)
CH
131.2
131.5
-0.3
C2' (Ring B)
CH
130.5
131.0
-0.5
C5' (Ring B)
CH
129.5
129.2
+0.3
C4' (Ring B)
CH
128.8
129.0
-0.2
C5 (Ring A)
CH
124.5
124.1
+0.4
C3 (Ring A)
CH
122.8
122.5
+0.3
Mechanistic Insights:
High Accuracy on Rigid Moieties: The ML model performs exceptionally well on isolated functional groups and distal aromatic carbons (e.g., C3, C5, C4'), keeping errors well below 1.0 ppm.
The Steric Penalty at C2 (Error: -2.3 ppm): The largest predictive failure occurs at C2, the quaternary carbon linking the two rings. ML models trained on 2D topological datasets frequently struggle with the dynamic 3D conformational space of ortho-substituted biphenyls[4]. The bulky -NO2 group at C4 and the -COOH group at C1 force the biphenyl axis out of planarity. Because the exact degree of π-orbital overlap (and subsequent electron delocalization) is highly sensitive to this dihedral angle, 2D-based ML predictions tend to overestimate the deshielding at the linkage carbons. For absolute precision at these nodes, computationally expensive 3D Density Functional Theory (DFT) calculations are required.
References
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. 4
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. 3
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodobiphenyl. Benchchem. 1
Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. ResearchGate. 2
Comprehensive HPLC Method Validation for 2-(3-Formylphenyl)-4-nitrobenzoic Acid Purity: C18 vs. Phenyl-Hexyl Chemistries
As drug development pipelines increasingly rely on highly functionalized intermediates, analytical scientists face mounting challenges in purity determination. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a complex biphenyl...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly functionalized intermediates, analytical scientists face mounting challenges in purity determination. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a complex biphenyl compound featuring three distinct functional groups: a carboxylic acid, an electron-withdrawing nitro group, and a reactive formyl group.
Quantifying the purity of this compound requires separating it from closely related synthetic byproducts—most notably, positional isomers generated during cross-coupling reactions (e.g., the ortho-formyl critical pair). This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol grounded in the current [1][2].
Standard C18 columns separate analytes primarily through hydrophobic dispersion forces. While effective for diverse mixtures, C18 often fails to resolve rigid aromatic positional isomers because their hydrophobic footprints are nearly indistinguishable[3].
2-(3-Formylphenyl)-4-nitrobenzoic acid features a biphenyl core heavily deactivated by its nitro (-NO
2
) and formyl (-CHO) groups, creating a highly electron-deficient
π
-system. By employing a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring on the silica surface acts as a
π
-electron donor (Lewis base), engaging in strong
π
π
donor-acceptor interactions with the electron-deficient analyte[4]. Furthermore, the hexyl linker provides necessary flexibility and baseline hydrophobic retention, ensuring optimal partitioning[5].
To ensure data integrity, the following protocol incorporates built-in System Suitability Testing (SST). The method must pass SST criteria before any validation data is considered acceptable.
Chromatographic Conditions
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
Causality: The carboxylic acid moiety has a pK
a
of ~3.5. Maintaining the mobile phase pH at least one unit below the pK
a
ensures the analyte remains fully protonated (unionized). This prevents secondary ion-exchange interactions with residual surface silanols, which are the primary cause of peak tailing in organic acid analysis[6][7].
Mobile Phase B: 100% Acetonitrile.
Gradient Program: 20% B to 70% B over 15 minutes; hold at 70% B for 3 minutes; return to 20% B for 5 minutes (equilibration).
Flow Rate: 1.0 mL/min.
Detection: UV Diode-Array Detection (DAD) at 254 nm.
Column Temperature: 30°C (controls mobile phase viscosity and ensures reproducible partitioning).
Sample Preparation Workflow
Stock Solution: Accurately weigh 10.0 mg of the analyte standard.
Dissolution: Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock.
Causality: 100% water causes precipitation of the hydrophobic biphenyl core, while 100% acetonitrile causes "solvent shock" and peak splitting when injected into the highly aqueous initial gradient (20% B). The 50:50 ratio matches the elution strength near the gradient midpoint, ensuring sharp peak shapes.
Working Solution: Dilute to a working concentration of 100 µg/mL using the diluent.
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection (10 µL).
Comparative Performance: C18 vs. Phenyl-Hexyl
The critical performance metric for this assay is the resolution (
Rs
) between the target analyte and its synthetic positional isomer, 2-(2-Formylphenyl)-4-nitrobenzoic acid.
Table 1: System Suitability & Selectivity Comparison
Parameter
C18 Column (Alternative)
Phenyl-Hexyl Column (Proposed)
ICH/USP Acceptance Criteria
Retention Time (Rt)
8.4 min
11.2 min
N/A
Resolution (
Rs
)
1.1 (Co-elution)
3.8 (Baseline)
Rs≥1.5
Tailing Factor (
Tf
)
1.6
1.1
Tf≤1.5
Theoretical Plates (N)
8,500
14,200
N>2,000
Data Synthesis: The aliphatic C18 column failed to achieve baseline resolution (
Rs
= 1.1) because the hydrophobic volumes of the meta- and ortho-isomers are virtually identical. The Phenyl-Hexyl column successfully discriminated between the isomers (
Rs
= 3.8) because the spatial arrangement of the formyl group alters the localized electron density of the
π
-system, resulting in differential
π
π
binding strengths with the stationary phase[3][4].
ICH Q2(R2) Method Validation
Having established Phenyl-Hexyl as the superior chemistry, the method was fully validated according to the lifecycle approach dictated by [1][8].
Fig 2. Analytical method lifecycle and ICH Q2(R2) validation workflow for purity determination.
Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation Parameter
Methodology (per ICH Q2(R2))
Results
Acceptance Criteria
Specificity
Blank & Impurity Spiking
No interference; Peak Purity > 99.9%
No co-elution at target Rt
Linearity
25% to 150% nominal conc.
R2=0.9998
, y-intercept
≤
1.5%
R2≥0.999
Accuracy
Spiked recovery (50, 100, 150%)
99.2% – 100.5%
98.0% – 102.0%
Precision
6 replicate injections (100%)
%RSD = 0.6%
%RSD
≤
2.0%
LOD / LOQ
Signal-to-Noise (S/N) method
LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
S/N
≥
3 (LOD),
≥
10 (LOQ)
Validation Insights: The method demonstrated exceptional linearity and precision. Accuracy was confirmed via orthogonal spiking[9], proving that the matrix does not suppress the UV response of the analyte. The low Limit of Quantitation (LOQ) of 0.15 µg/mL ensures that trace synthetic impurities can be reliably monitored during scale-up manufacturing.
Conclusion
For highly functionalized, electron-deficient aromatics like 2-(3-Formylphenyl)-4-nitrobenzoic acid, relying solely on hydrophobic retention (C18) is analytically insufficient. By transitioning to a Phenyl-Hexyl stationary phase, laboratories can exploit
π
π
donor-acceptor interactions to achieve baseline resolution of critical positional isomers. The resulting method is robust, self-validating, and fully compliant with the latest ICH Q2(R2) regulatory standards, making it highly suitable for pharmaceutical quality control and release testing.
References
validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
URL:[Link]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.
URL:[Link]
Phenyl Stationary Phases for HPLC. Element Lab Solutions.
URL:[Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI - Molecules.
URL:[Link]
A Comparative Guide to the Characterization of 2-(3-Formylphenyl)-4-nitrobenzoic acid: An LC-MS Perspective
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-(3-Formylphenyl)-4-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-(3-Formylphenyl)-4-nitrobenzoic acid, a molecule with potential applications in organic synthesis and medicinal chemistry, requires robust analytical methodologies to ensure its identity, purity, and stability. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of this compound, supported by established experimental principles.
The Central Role of Analytical Characterization
The structural complexity of 2-(3-Formylphenyl)-4-nitrobenzoic acid, featuring a biphenyl core with nitro, formyl, and carboxylic acid functionalities, necessitates a multi-faceted analytical approach. The presence of positional isomers and potential impurities from its synthesis underscores the need for highly selective and sensitive analytical methods.[1] LC-MS has emerged as a cornerstone technique in this domain, offering unparalleled specificity and sensitivity for the analysis of small organic molecules.[2]
LC-MS Methodology: A Synergistic Approach to Separation and Identification
The power of LC-MS lies in its coupling of the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass-resolving power of mass spectrometry. This combination allows for the confident identification and quantification of the target analyte, even in complex matrices.
A Proposed LC-MS Workflow for 2-(3-Formylphenyl)-4-nitrobenzoic acid
Caption: Proposed LC-MS workflow for the analysis of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Expected Mass Spectrometry Data
Based on the structure of 2-(3-Formylphenyl)-4-nitrobenzoic acid (Chemical Formula: C₁₄H₉NO₅), the following mass spectrometry data would be anticipated.
Parameter
Expected Value
Rationale
Molecular Weight
271.22 g/mol
Calculated from the atomic weights of the constituent elements.
Precursor Ion [M-H]⁻
m/z 270.04
In negative ion mode ESI, the carboxylic acid readily deprotonates.
Precursor Ion [M+H]⁺
m/z 272.05
In positive ion mode ESI, protonation can occur, though less favored for acidic molecules.
Key Fragment Ions (MS/MS of [M-H]⁻)
m/z 226.05, 198.05, 152.06
Fragmentation would likely involve the loss of CO₂ from the carboxylate, followed by cleavages of the nitro and formyl groups.
Note: The exact m/z values are theoretical and may vary slightly in experimental data.
A Comparative Analysis of Characterization Techniques
While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Technique
Information Provided
Advantages
Limitations
LC-MS
Molecular weight, fragmentation pattern, purity, and quantification.
High sensitivity and selectivity; suitable for complex mixtures.[2]
Destructive technique; may require derivatization for some compounds.[3]
¹H NMR Spectroscopy
The chemical environment of hydrogen atoms, providing structural elucidation.
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
Gradient:
0-1 min: 10% B
1-8 min: 10-90% B
8-9 min: 90% B
9-9.1 min: 90-10% B
9.1-12 min: 10% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Mass Spectrometry Conditions
Instrument: AB Sciex 5500+ QTRAP mass spectrometer or a similar high-resolution mass spectrometer.[5][6]
Ionization Source: Electrospray Ionization (ESI)
Polarity: Negative and Positive ion modes
Ion Spray Voltage: -4500 V (Negative), +5500 V (Positive)
Source Temperature: 550 °C
Curtain Gas: 35 psi
Ion Source Gas 1 (GS1): 55 psi
Ion Source Gas 2 (GS2): 60 psi
Scan Type: Full scan (e.g., m/z 100-500) and product ion scan of the precursor ion.
The Causality Behind Experimental Choices
Reversed-Phase Chromatography: The aromatic and moderately polar nature of 2-(3-Formylphenyl)-4-nitrobenzoic acid makes it well-suited for separation on a C18 or Phenyl-Hexyl column, where retention is driven by hydrophobic interactions.[8]
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is employed to ensure the elution of the analyte with good peak shape and to separate it from potential impurities with different polarities.
Formic Acid Additive: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analyte in positive ion mode and can improve chromatographic peak shape for acidic compounds.[7]
Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion.
High-Resolution Mass Spectrometry (e.g., Q-TOF): Provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent molecule and its fragments, thereby increasing confidence in its identification.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical data, the described protocol should be part of a self-validating system. This includes:
System Suitability Tests: Regular injections of a standard solution to monitor system performance, including peak retention time, resolution, and signal intensity.
Calibration Standards: For quantitative analysis, a calibration curve should be generated using certified reference standards of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Internal Standards: The use of a structurally similar internal standard can compensate for variations in sample preparation and instrument response.
Conclusion
The characterization of 2-(3-Formylphenyl)-4-nitrobenzoic acid is most effectively achieved through a synergistic approach, with LC-MS serving as the central analytical technique. Its high sensitivity and selectivity, combined with the structural information provided by orthogonal methods like NMR and FTIR, offer a comprehensive understanding of the molecule's identity and purity. The detailed LC-MS protocol provided in this guide, grounded in established scientific principles, offers a robust starting point for researchers in the pharmaceutical and chemical sciences.
References
Benchchem. (2025). Synthesis of Substituted Nitrobenzoic Acids. Technical Support Center.
O'Connor, S., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. Retrieved from [Link]
Benchchem. (2025). Enhanced LC-MS Analysis of Low Molecular Weight Organic Acids via Benzyl Ester Derivatization.
Craig, A. S., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. ChemRxiv. Retrieved from [Link]
Putman, L. I., et al. (2024). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. DTU Research Database. Retrieved from [Link]
Putman, L. I., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Majumdar, A. K., & Sarkar, B. (1954). Some analytical applications of m-nitrobenzoic acid with particular reference to the separation of quadrivalent elements from the rare earths (lanthanides). Analyst. Retrieved from [Link]
Küçükgüzel, Ş. G., et al. (2008). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. Retrieved from [Link]
Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Li, X., et al. (2020). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Retrieved from [Link]
Whelan, M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Whelan, M., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Queen's University Belfast. Retrieved from [Link]
Unspecified Authors. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]
Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Popkin, A. H. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
Kumar, A., et al. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.
Kumar, V., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Comparative Cross-Coupling Efficiencies in the Synthesis of 2-(3-Formylphenyl)-4-nitrobenzoic Acid Analogs
Executive Summary The biphenyl motif is a privileged structural scaffold in modern drug discovery. Specifically, 2-(3-formylphenyl)-4-nitrobenzoic acid serves as a highly functionalized building block, offering three ort...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The biphenyl motif is a privileged structural scaffold in modern drug discovery. Specifically, 2-(3-formylphenyl)-4-nitrobenzoic acid serves as a highly functionalized building block, offering three orthogonal reactive sites (formyl, nitro, and carboxylic acid) for downstream derivatization. However, synthesizing this core via Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. As a Senior Application Scientist overseeing scale-up campaigns, I frequently encounter the dual challenge posed by this molecule: severe steric hindrance from the ortho-carboxylic acid and electronic modulation from the para-nitro group. This guide objectively compares the cross-coupling efficiencies of different 2-halo-4-nitrobenzoic acid analogs, providing field-proven mechanistic insights and self-validating protocols to optimize your biaryl synthesis.
Mechanistic Insights & Causality
The efficiency of the Suzuki-Miyaura coupling in this system is dictated by the delicate balance between oxidative addition and transmetalation.
Electronic Effects : The strongly electron-withdrawing nitro group lowers the electron density of the aryl halide ring, which thermodynamically favors the initial oxidative addition of the palladium catalyst into the C-X bond[1].
Steric Hindrance : The ortho-carboxylic acid group creates a massive steric shield around the palladium center. While it can sometimes pre-coordinate with the metal, its primary effect is impeding the approach of the 3-formylphenylboronic acid during the transmetalation step, often leading to stalled reactions and protodeboronation side-products[2].
Halide Leaving Group (X) : The inherent bond dissociation energy dictates the baseline reactivity (I > Br >> Cl). While the iodo analog reacts readily with first-generation catalysts like Pd(PPh3)4, the bromo and chloro analogs require advanced dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos). These bulky, electron-rich ligands accelerate both the oxidative addition of the unreactive C-Cl/C-Br bonds and the reductive elimination of the sterically congested biphenyl product[3][4].
Catalytic Workflow & Logic
Figure 1: Suzuki-Miyaura cycle for sterically hindered 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Comparative Performance Data
The following table summarizes the quantitative cross-coupling efficiencies of various 2-halo-4-nitrobenzoic acid analogs with 3-formylphenylboronic acid. The data highlights the necessity of matching the substrate's leaving group with the appropriate catalyst architecture.
Substrate Analog
Leaving Group
Catalyst / Ligand System
Base / Solvent
Time (h)
Conversion (%)
Isolated Yield (%)
2-Iodo-4-nitrobenzoic acid
-I
Pd(PPh3)4 (5 mol%)
Na2CO3 / DME:H2O
12
>95
82
2-Bromo-4-nitrobenzoic acid
-Br
Pd(PPh3)4 (5 mol%)
Na2CO3 / DME:H2O
24
60
45
2-Bromo-4-nitrobenzoic acid
-Br
Pd(OAc)2 / SPhos (2/4 mol%)
K3PO4 / Toluene:H2O
4
>99
91
2-Chloro-4-nitrobenzoic acid
-Cl
Pd(OAc)2 / SPhos (2/4 mol%)
K3PO4 / Toluene:H2O
8
>95
86
Data Interpretation: While the iodo analog performs adequately with standard Pd(PPh3)4, it is highly prone to light degradation and is expensive to source at scale. The bromo and chloro analogs are far more stable and cost-effective but fail under first-generation conditions due to stalled oxidative addition. Implementing the Pd(OAc)2/SPhos system completely rescues the reactivity of the bromo and chloro analogs, yielding >85% of the target biphenyl in a fraction of the time[3].
Self-Validating Experimental Protocol
To ensure high-fidelity reproducibility, the following protocol for the Pd/SPhos-catalyzed coupling of 2-bromo-4-nitrobenzoic acid incorporates strict in-process controls (IPCs) to self-validate the reaction's progress.
Step 1: Reaction Assembly (Inert Atmosphere)
Action : In an oven-dried Schlenk flask under argon, combine 2-bromo-4-nitrobenzoic acid (1.0 eq, 10 mmol), 3-formylphenylboronic acid (1.2 eq, 12 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (3.0 eq, 30 mmol).
Validation Checkpoint : The solid mixture should be visually uniform. The use of K3PO4 is critical as it provides the necessary basicity to activate the boronic acid without hydrolyzing the sensitive formyl group.
Step 2: Solvent Addition & Degassing
Action : Add a pre-mixed, sparged solvent system of Toluene/H2O (10:1 v/v, 0.2 M concentration). Perform three freeze-pump-thaw cycles.
Validation Checkpoint : The biphasic mixture will initially appear pale yellow. Strict deoxygenation is mandatory; residual oxygen will rapidly induce homocoupling of the 3-formylphenylboronic acid, visible as a new non-polar spot on TLC.
Step 3: Heating & Kinetic Monitoring
Action : Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.
Validation Checkpoint : Within 15-30 minutes, observe a color shift to deep red/brown, confirming the reduction of Pd(II) to the active Pd(0) species. Monitor via LC-MS at the 2-hour mark; the mass peak corresponding to the Pd(II) oxidative addition intermediate should be absent, indicating that the bulky SPhos ligand is successfully driving the sterically hindered transmetalation and reductive elimination steps[4].
Step 4: Workup & Isolation
Action : Cool the mixture to room temperature. Dilute with EtOAc and separate the layers. Extract the organic layer once with 0.5 M NaOH to ensure all carboxylic acid product is pulled into the aqueous phase. Carefully acidify the combined aqueous layers to pH 2 using 1M HCl.
Validation Checkpoint : The product, 2-(3-formylphenyl)-4-nitrobenzoic acid, will rapidly precipitate as a crystalline solid upon protonation. This acid-base crash-out provides an immediate visual confirmation of successful coupling and effectively purifies the product from the neutral SPhos ligand and any homocoupled boronic acid byproducts. Filter and dry under vacuum.
FTIR spectroscopy characteristic absorption peaks for 2-(3-Formylphenyl)-4-nitrobenzoic acid
As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of complex organic synthesis. When working with multifaceted biphenyl intermediates like 2-(3-Formylphenyl)-4-nitrob...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently guide research teams through the analytical bottlenecks of complex organic synthesis. When working with multifaceted biphenyl intermediates like 2-(3-Formylphenyl)-4-nitrobenzoic acid , structural validation is not just a checkbox—it is the foundation of downstream drug development and materials science.
This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical techniques for the structural validation of 2-(3-Formylphenyl)-4-nitrobenzoic acid. By dissecting the causality behind specific vibrational modes and experimental parameters, we establish a self-validating protocol that ensures absolute confidence in your analytical data.
Analytical Alternatives: FTIR vs. NMR vs. Raman Spectroscopy
To objectively evaluate the performance of FTIR for this specific molecule, we must compare it against the standard alternatives: Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
While
1
H-NMR is the gold standard for mapping the carbon-hydrogen backbone, FTIR excels at the rapid, non-destructive identification of highly polar functional groups—specifically the carboxylic acid (-COOH), formyl (-CHO), and nitro (-NO
2
) moieties present in 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Table 1: Performance Comparison of Analytical Techniques for 2-(3-Formylphenyl)-4-nitrobenzoic acid
Feature/Metric
FTIR Spectroscopy (ATR)
1
H /
13
C NMR
Raman Spectroscopy
Primary Utility
Rapid functional group identification
Backbone and connectivity elucidation
Complementary to FTIR (non-polar bonds)
Nitro Group (-NO
2
)
Excellent: Strong asymmetric/symmetric stretch
Indirect: Deshielding effect on adjacent protons
Moderate: Symmetric stretch is highly visible
Formyl Group (-CHO)
Excellent: Distinct Fermi resonance & C=O stretch
Excellent: Distinct singlet at ~10 ppm
Poor: Weak dipole change
Sample Prep Time
< 1 minute (Solid state, no solvent)
10-15 minutes (Requires deuterated solvent)
< 1 minute (Solid state)
Cost per Analysis
Low
High
Medium
The Verdict: FTIR is the most efficient frontline tool for verifying the success of the Suzuki-Miyaura coupling used to synthesize this compound. It provides immediate confirmation that the formyl group from the boronic acid and the nitrobenzoic acid core have successfully merged without functional group degradation.
Characteristic FTIR Absorption Peaks and Mechanistic Causality
The FTIR spectrum of 2-(3-Formylphenyl)-4-nitrobenzoic acid is a complex landscape dominated by strong dipole moments. Understanding the causality behind these peaks allows us to differentiate this molecule from its precursors or structural isomers (e.g., the para-formyl isomer).
Table 2: Quantitative FTIR Peak Assignments for 2-(3-Formylphenyl)-4-nitrobenzoic acid
Functional Group
Vibrational Mode
Expected Wavenumber (cm
−1
)
Peak Appearance & Causality
Carboxylic Acid (-COOH)
O-H Stretch
2500 – 3300
Broad & Strong: Caused by extensive intermolecular hydrogen bonding, which creates a distribution of O-H bond lengths.
Carboxylic Acid (-COOH)
C=O Stretch
~1700
Sharp & Strong: Hydrogen bonding in the dimer weakens the C=O double bond character, shifting it lower than a free monomer[1].
Formyl Group (-CHO)
C=O Stretch
1685 – 1695
Sharp & Strong: Conjugation with the aromatic ring lowers the force constant of the carbonyl bond. May overlap with the COOH peak[2].
Formyl Group (-CHO)
C-H Stretch
~2750 and ~2840
Distinct Doublet: Caused by Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretch and the first overtone of the C-H in-plane bend[2].
Nitro Group (-NO
2
)
Asymmetric Stretch
1530 – 1550
Strong: The two equivalent N-O bonds couple out-of-phase, creating a massive change in the dipole moment[1].
Nitro Group (-NO
2
)
Symmetric Stretch
1340 – 1350
Strong: The N-O bonds stretch in-phase. Highly characteristic of aromatic nitro compounds[3].
Aromatic Rings
C=C Stretch
~1600, ~1580
Variable: Ring skeletal vibrations. Intensity depends on the substitution pattern.
Expert Insight: The most critical diagnostic feature in this spectrum is the Fermi resonance doublet at ~2750 and ~2840 cm
−1
. Because the broad O-H stretch of the carboxylic acid can obscure the higher-frequency regions, this doublet serves as the definitive proof that the aldehyde (-CHO) moiety survived the reaction conditions intact.
To ensure maximum trustworthiness and reproducibility, I recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet methods. KBr is hygroscopic; absorbed water will produce a broad O-H peak at ~3400 cm
−1
, which artificially inflates or distorts the critical carboxylic acid O-H region of our target molecule.
Step-by-Step Methodology:
System Initialization and Background Validation:
Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe.
Causality: Any residual organic matter will introduce phantom C-H stretches.
Run a background scan (32 scans, 4 cm
−1
resolution). The system must self-validate by showing a flat baseline (100% transmittance) before proceeding.
Sample Application:
Deposit ~2-5 mg of dry, crystalline 2-(3-Formylphenyl)-4-nitrobenzoic acid directly onto the center of the ATR crystal.
Pressure Application (Critical Step):
Lower the pressure anvil until the clutch clicks.
Causality: The evanescent wave generated in ATR only penetrates ~0.5 to 2 microns into the sample. Consistent, high pressure ensures intimate contact between the rigid crystal lattice of the compound and the diamond, preventing peak attenuation and shifting.
Data Acquisition:
Acquire the spectrum using 64 co-added scans at a resolution of 4 cm
−1
from 4000 to 400 cm
−1
.
Causality: Increasing the number of scans from the standard 16 to 64 improves the signal-to-noise ratio by a factor of 2 (
64/16
), which is vital for resolving the formyl C=O stretch from the carboxylic C=O stretch.
Post-Processing:
Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).
Analytical Workflow Visualization
Below is the logical decision tree for synthesizing and validating this intermediate.
Workflow for synthesis and structural validation of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
References
What IR peaks are present in 3-nitrobenzoic acid? - Brainly.com.
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities - National Institutes of Health (NIH).
Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory - SCIRP.org.
X-ray crystallography structural validation of 2-(3-Formylphenyl)-4-nitrobenzoic acid
Structural Validation of 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Comparative Guide to SCXRD, MicroED, and ssNMR The Structural Imperative: Why This Molecule Matters 2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly fu...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Validation of 2-(3-Formylphenyl)-4-nitrobenzoic Acid: A Comparative Guide to SCXRD, MicroED, and ssNMR
The Structural Imperative: Why This Molecule Matters
2-(3-Formylphenyl)-4-nitrobenzoic acid is a highly functionalized biaryl compound that serves as an excellent model for advanced structural validation. Its 3D elucidation is non-trivial due to three competing intramolecular and intermolecular forces:
Biaryl Torsion : The dihedral angle between the formyl-substituted phenyl ring and the nitro-substituted benzoic acid ring is dictated by a delicate balance of
π
-conjugation and steric repulsion.
Hydrogen Bonding Networks : The carboxylic acid moiety strongly drives solid-state assembly via robust
R22(8)
homodimeric hydrogen bonds, while the formyl oxygen serves as a competing secondary hydrogen-bond acceptor.
Rotational Disorder : The nitro group frequently exhibits rotational disorder around the C–N bond in the solid state, requiring careful occupancy modeling during refinement.
For drug development professionals and crystallographers, selecting the correct analytical pipeline to resolve these features is critical. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR) to establish a rigorous, self-validating framework for structural determination.
Comparative Performance Analysis
Historically, SCXRD has been the gold standard for small molecule validation[1]. However, synthesizing crystals large enough (>10 µm) for in-house diffractometers is often a severe bottleneck[2]. MicroED has emerged as a disruptive alternative, capable of yielding sub-angstrom resolution from sub-micron crystallites that are otherwise treated as amorphous powders.
Table 1: Comparative Structural Validation Metrics for 2-(3-Formylphenyl)-4-nitrobenzoic Acid
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed as self-validating systems, ensuring that experimental artifacts are caught before final structural deposition.
Decision workflow for selecting the optimal structural validation method for small molecules.
Protocol A: High-Resolution SCXRD (The Gold Standard)
Step 1: Controlled Crystallization. Dissolve the compound in a minimal amount of dimethylformamide (DMF) and set up a vapor diffusion chamber using diethyl ether as the antisolvent.
Causality: Slow diffusion kinetics favor thermodynamic stability, yielding highly ordered lattices and minimizing the rotational disorder of the nitro group.
Step 2: Cryogenic Data Collection. Mount a >10 µm crystal on a polyimide loop using paratone oil and flash-cool to 100 K in a nitrogen stream.
Causality: Cryo-cooling drastically reduces atomic thermal displacement parameters (B-factors). This is physically required to accurately localize the electron density of the carboxylic acid and formyl hydrogen atoms, which otherwise blur at room temperature.
Step 3: Kinematic Refinement. Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Model any residual electron density around the nitro group using split occupancies (e.g., PART 1 / PART 2 commands) constrained to sum to 1.0.
Step 4: Self-Validation via CheckCIF. Run the final .cif and .hkl files through the IUCr PLATON/checkCIF web service[1]. The system acts as an automated referee, checking for missed higher symmetry (ADDSYM) and ensuring anisotropic displacement parameters (ADPs) are physically meaningful.
Protocol B: MicroED (For Nanocrystalline Powders)
Step 1: Cryo-EM Grid Preparation. Apply a dry powder suspension of the compound directly to a holey carbon grid. If crystals are thicker than 500 nm, use a Focused Ion Beam (FIB) to mill lamellae.
Causality: Electrons interact with matter approximately
104
times more strongly than X-rays. Samples must be ultra-thin to allow beam transmission and mitigate severe multiple scattering events[3].
Step 2: Low-Dose Continuous Rotation. Insert the grid into a 200 kV Cryo-TEM. Collect diffraction data using continuous stage rotation (0.3°/s) under strict low-dose conditions (<0.01
e−
/Å
2
/s).
Causality: High-energy electron beams rapidly destroy organic crystals. Low-dose collection prevents beam-induced radiation damage, preserving the integrity of the sensitive carboxylic acid group[4].
Step 3: Dynamical Refinement & Self-Validation. Process the data using DIALS. Because MicroED data is heavily influenced by dynamical scattering (where diffracted beams are re-diffracted within the crystal), standard kinematic refinement yields artificially high
R1
values[4].
Self-Validation: Apply dynamical refinement algorithms to correct for these multiple scattering events. Monitoring the drop in the
R
-factor post-correction confirms that the biaryl dihedral angle and absolute stereochemistry assignments are mathematically sound[5].
Trustworthiness and IUCr Validation Standards
No structural model is complete without rigorous, algorithmic validation. The International Union of Crystallography (IUCr) mandates the use of checkCIF/PLATON for all published structures to maintain scientific integrity[1]. When validating 2-(3-Formylphenyl)-4-nitrobenzoic acid, pay close attention to the generated ALERTS[6]:
Alert Level A : Indicates a fundamental error. For this compound, an Alert A might trigger if the carboxylic acid proton is placed in a geometrically impossible position, or if a massive solvent-accessible void is left unmodeled.
Alert Level B : Suggests a potentially serious issue, such as highly anisotropic (cigar-shaped) thermal ellipsoids on the nitro oxygens. This is a self-validating cue that the crystallographer has failed to model rotational disorder[7].
Conclusion
SCXRD remains the most robust and accurate method for mapping the precise hydrogen-bonding networks and biaryl torsion angles of 2-(3-Formylphenyl)-4-nitrobenzoic acid, provided large crystals can be grown. However, MicroED offers an indispensable, rapid-response alternative for polymorph screening directly from synthetic powder, provided that dynamical scattering is properly modeled during refinement[2].
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.[Link]
IUCr Journals. (2020). checkCIF validation ALERTS: what they mean and how to respond. International Union of Crystallography. [Link]
Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research.[Link]
Nannenga, B. L., & Gonen, T. (2020). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Journal of Applied Crystallography.[Link]
XtalPi. Crystal structure determination with SCXRD & MicroED.[Link]
Frontiers. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences.[Link]
ACS Publications. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters.[Link]
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.[Link]
As a Senior Application Scientist, I frequently consult with research teams on the safe handling and disposal of complex, multi-functional synthetic intermediates. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a prime exampl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with research teams on the safe handling and disposal of complex, multi-functional synthetic intermediates. 2-(3-Formylphenyl)-4-nitrobenzoic acid is a prime example of a chemical that requires a highly nuanced approach to laboratory safety. Because it contains three distinct reactive functional groups—a carboxylic acid, a nitro group, and a formyl (aldehyde) group—its disposal requires meticulous segregation.
This guide provides step-by-step, field-proven methodologies to ensure your laboratory remains compliant, safe, and operationally efficient.
Physicochemical Hazard Profile & Causality
To design a self-validating and safe disposal strategy, we must first understand the causality behind the chemical's reactivity. The table below summarizes the structural data dictating its handling and incompatibilities.
Functional Group
Hazard / Reactivity Profile
Chemical Incompatibilities
Operational Disposal Implication
Carboxylic Acid (-COOH)
Acidic; causes severe eye/skin irritation.
Strong bases, active metals.
Do not mix with alkaline waste streams to prevent exothermic neutralization.
Must be routed for high-temperature incineration; keep strictly away from reducing waste.
Formyl Group (-CHO)
Prone to air oxidation; reactive electrophile.
Primary amines, strong oxidizers.
Store waste in airtight containers to prevent uncontrolled oxidation into additional acidic species.
Biphenyl Backbone
Hydrophobic, solid at room temperature.
None specific.
Treat as solid hazardous organic waste; completely insoluble in aqueous drains.
Immediate Safety & Handling (PPE)
Before initiating any disposal or cleanup procedures, personnel must don appropriate Personal Protective Equipment (PPE) in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The causality behind these choices is critical:
Nitrile Gloves (Double-gloved): The biphenyl backbone is lipophilic and can facilitate dermal absorption of the toxic nitroaromatic moiety. Double gloving ensures a breach in the outer layer does not result in exposure.
Chemical Splash Goggles & Face Shield: Protects ocular mucosa from irritating dust particulates.
Flame-Resistant Lab Coat: Mitigates risk in the event of an unexpected exothermic reaction with incompatible waste.
Engineering Controls: All transfers of the solid powder must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particulates, aligning with standard prudent laboratory practices[2].
Step-by-Step Disposal Protocol
The following methodology provides a self-validating system for the routine disposal of 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Step 1: Waste Segregation & Verification
Action: Segregate 2-(3-Formylphenyl)-4-nitrobenzoic acid from all other laboratory waste.
Causality: Mixing this compound with basic or reducing waste streams can trigger heat generation or degrade the nitro group into highly toxic byproducts.
Validation: Visually inspect the designated waste container to ensure no liquid residues or incompatible solids are present before adding the chemical.
Step 2: Containerization
Action: Transfer the solid waste into a high-density polyethylene (HDPE) wide-mouth jar or an amber glass bottle.
Causality: HDPE is chemically inert to weak organic acids. Amber glass is highly recommended if the waste will be stored for extended periods, as nitroaromatics are sensitive to UV degradation.
Step 3: Compliant Labeling
Action: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: 2-(3-Formylphenyl)-4-nitrobenzoic acid" and include the hazard pictograms for "Toxic" and "Irritant"[1].
Causality: Unlabeled nitroaromatics pose a severe risk to Environmental Health and Safety (EHS) personnel during waste consolidation.
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed container in a designated SAA, placed inside secondary containment (e.g., a polypropylene tray).
Causality: Secondary containment captures any material if the primary vessel fails, preventing cross-contamination with adjacent stored wastes[2].
Step 5: Final EHS Transfer
Action: Submit a waste pickup request to your institution's EHS department.
Causality: This chemical must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which safely destroys the nitroaromatic ring without generating toxic nitrogen oxide (NOx) emissions[3].
Disposal Decision Workflow
Disposal decision workflow for 2-(3-Formylphenyl)-4-nitrobenzoic acid.
Spill Management & Emergency Response
In the event of an accidental release, follow these American Chemical Society (ACS) guidelines for incidental chemical spill response[4].
Isolate the Area: Restrict access to the spill zone. If the spill occurs outside a fume hood, assess the room's ventilation.
Don PPE: Ensure double gloves, splash goggles, and a lab coat are worn. If the spill generates significant airborne dust, a particulate respirator (N95 or P100) may be required (Note: If a respirator is needed, evacuate and call EHS for an uncontrolled spill response)[4].
Containment: Surround the solid spill with a physical barrier to prevent it from spreading. Do not use water, as the compound is poorly soluble and water will only expand the contamination zone.
Collection (Dry Sweeping): Use a static-dissipative brush and a plastic dustpan to gently sweep up the powder. Causality: Standard plastic brushes can generate static electricity, which poses a theoretical ignition risk for fine organic dusts.
Decontamination: Once the bulk solid is removed, wipe the area with a disposable towel dampened with a compatible solvent (e.g., small amounts of acetone or ethanol), followed by a standard soap and water wash.
Waste Consolidation: Place all collected powder, contaminated dustpans, and wiping towels into a heavy-duty clear plastic bag, seal it, and label it as hazardous spill debris[4].
Regulatory Considerations
Under the EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261), 2-(3-Formylphenyl)-4-nitrobenzoic acid is not specifically listed by name (i.e., it lacks a specific "U" or "P" code)[3]. However, it must be managed as a characteristic hazardous waste or an unlisted hazardous organic waste due to its toxicity and environmental persistence. Generators must consult local, state, and federal regulations to ensure accurate waste profiling, as local jurisdictions may impose stricter requirements than the federal baseline[3].
References
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (US) / NCBI Bookshelf
URL:[Link]
1910.1200 - Hazard Communication Standard
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Guide for Chemical Spill Response
Source: American Chemical Society (ACS)
URL:[Link]